Pyridoxal benzoyl hydrazone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72343-06-7 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |
InChI Key |
VTHAZTPLDREYKS-CAOOACKPSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxal Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridoxal Benzoyl Hydrazone, a compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its preparation, along with a summary of its key quantitative and qualitative characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction between pyridoxal hydrochloride and benzoyl hydrazine. This reaction forms a Schiff base, specifically a hydrazone, linking the pyridoxal and benzoyl moieties.
Experimental Protocol
A general and adaptable protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of similar hydrazone derivatives.[1]
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazine
-
Methanol (or Ethanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of pyridoxal hydrochloride in methanol.
-
In a separate flask, dissolve an equimolar amount of benzoyl hydrazine in methanol.
-
Slowly add the benzoyl hydrazine solution to the pyridoxal hydrochloride solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product is washed with a small amount of cold methanol to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield the pure this compound.
Synthesis Workflow Diagram:
References
An In-depth Technical Guide to the Chemical and Physical Properties of Pyridoxal Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal benzoyl hydrazone is a synthetic aroyl hydrazone that has garnered significant interest in the scientific community for its potent biological activities, primarily as an iron chelator. Its ability to sequester intracellular iron makes it a promising candidate for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides representative data from closely related analogs to offer a valuable resource for researchers.
Chemical Properties
This compound is formed through the condensation reaction of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. The resulting hydrazone contains both a pyridine ring and a benzoyl group, contributing to its chemical characteristics and biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (E)-N'-( (3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide |
| CAS Number | 72343-06-7 |
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.29 g/mol |
| Canonical SMILES | CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Physical Properties
Table 2: Physical Properties of this compound and Related Compounds
| Property | Value/Observation |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 200-250 °C, similar to other pyridoxal hydrazones. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |
| Appearance | Likely a crystalline solid, with color ranging from white to yellow. |
Spectral Data
Specific spectral data for this compound is not available in the reviewed literature. The following tables provide expected characteristic peaks based on the functional groups present in the molecule and data from analogous compounds.
Table 3: Representative Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3400 | O-H (phenolic), N-H (amide) stretching |
| ~3050 | C-H (aromatic) stretching |
| ~1640-1660 | C=O (amide I) stretching |
| ~1600-1620 | C=N (imine) stretching |
| ~1500-1580 | C=C (aromatic) stretching |
Table 4: Representative ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~2.5 | -CH₃ (pyridin-2-yl) |
| ~4.8 | -CH₂OH (pyridin-5-yl) |
| ~7.4-8.0 | Aromatic protons (benzoyl group) |
| ~8.1 | Pyridine ring proton |
| ~8.5 | -CH=N- (azomethine proton) |
| ~11.0-12.0 | -OH (phenolic), -NH (amide) |
Table 5: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~20 | -CH₃ |
| ~60 | -CH₂OH |
| ~125-135 | Aromatic carbons (benzoyl and pyridine rings) |
| ~140-150 | Azomethine carbon (-CH=N-) |
| ~160-165 | Amide carbonyl carbon (-C=O) |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of aroyl hydrazones, which can be adapted for this compound.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium acetate (or another base to neutralize HCl)
Procedure:
-
Dissolve Pyridoxal hydrochloride in ethanol. Add sodium acetate to neutralize the hydrochloride and free the aldehyde.
-
In a separate flask, dissolve an equimolar amount of benzoyl hydrazine in ethanol.
-
Add the benzoyl hydrazine solution to the pyridoxal solution dropwise with constant stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
-
Dry the purified product under vacuum.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.
-
Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry, using techniques such as electrospray ionization (ESI).
Mechanism of Action and Signaling Pathways
The primary biological activity of this compound is its ability to act as an iron chelator. This property is central to its potential as an anti-cancer agent.
Iron Chelation and Depletion of the Labile Iron Pool
Cancer cells have a higher requirement for iron than normal cells due to their rapid proliferation and reliance on iron-dependent enzymes for DNA synthesis (e.g., ribonucleotide reductase). This compound is a lipophilic molecule that can permeate cell membranes and bind to intracellular iron. This sequestration of iron depletes the labile iron pool (LIP), a transient pool of chelatable iron within the cell.
Figure 1. Mechanism of action of this compound via iron chelation.
Induction of Oxidative Stress
While the primary mechanism is iron depletion, some studies on related aroyl hydrazones suggest that their iron complexes can be redox-active. The this compound-iron complex may participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This increase in ROS can induce oxidative stress, leading to cellular damage and apoptosis.
Figure 2. Proposed pathway for the induction of oxidative stress by the PBH-iron complex.
Conclusion
This compound is a compound of significant interest due to its potent iron-chelating properties and potential therapeutic applications. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a foundational understanding of its chemical and physical characteristics, a general synthesis protocol, and a summary of its likely mechanism of action. Further research is warranted to fully elucidate the properties and therapeutic potential of this promising compound.
The Rising Therapeutic Potential of Pyridoxal Benzoyl Hydrazone Derivatives: A Technical Guide
For Immediate Release
This technical guide delves into the burgeoning field of pyridoxal benzoyl hydrazone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and underlying mechanisms of action. These compounds, derived from vitamin B6, have garnered significant attention for their potential as antimicrobial, anticancer, and antioxidant agents.
Introduction: A Versatile Scaffold for Drug Discovery
This compound derivatives are a class of compounds synthesized from the reaction of pyridoxal with benzoyl hydrazines. The resulting hydrazone linkage (-C=N-NH-C=O) provides a versatile scaffold that can be readily modified, allowing for the fine-tuning of their physicochemical and biological properties. This structural flexibility has enabled the development of derivatives with a wide spectrum of therapeutic activities.[1][2] This guide summarizes the current state of research, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward condensation reaction. The general protocol involves the reaction of pyridoxal (or its phosphate form) with a substituted benzoyl hydrazine in a suitable solvent, often with acid catalysis.
General Experimental Protocol for Synthesis
Materials:
-
Pyridoxal hydrochloride
-
Substituted benzoyl hydrazide
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve pyridoxal hydrochloride in ethanol.
-
Add a solution of the appropriate substituted benzoyl hydrazide in ethanol in equimolar amounts.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then typically refluxed for a period of 2-6 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
Mass Spectrometry
General synthesis workflow for this compound derivatives.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.
Anticancer and Antiangiogenic Activity
Several pyridoxal hydrazone and acylhydrazone derivatives have been investigated for their antitumor and antiangiogenic properties.[3][4] These compounds have been shown to inhibit the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
One notable compound, 3-hydroxy-5-[hydroxymethyl]-2-methyl-pyridine-4-carbaldehyde-2-naphthalen-1-acetyl hydrazone (referred to as Compound 10 in a study), exhibited significant inhibitory effects on human umbilical vascular endothelial cells (HUVECs).[3][4]
| Compound | Cell Line | Activity | IC₅₀ (µmol/L) | Reference |
| Compound 10 | HUVECs | Proliferation Inhibition | 25.4 | [3][4] |
The proposed mechanism for this antiangiogenic effect involves the depletion of the intracellular labile iron pool (LIP) and reduced glutathione (GSH), leading to cell cycle arrest at the S phase and subsequent apoptosis.[3][4]
Proposed antiangiogenic signaling pathway of a pyridoxal hydrazone derivative.
Antimicrobial Activity
Hydrazone derivatives, in general, are known to possess significant antimicrobial properties.[2][5][6] Studies on pyridoxine derivatives, a closely related class, have shown potent activity against both planktonic and biofilm-embedded Staphylococcus cells.[7] While specific data for pyridoxal benzoyl hydrazones is an active area of research, the broader class of hydrazones shows promise.
| Compound Class | Bacteria | Activity | MIC (µg/mL) | Reference |
| Pyrazoline & Hydrazone Derivatives | S. aureus | Antibacterial | 64 | [5] |
| Pyrazoline & Hydrazone Derivatives | P. aeruginosa | Antibacterial | 32-512 | [6] |
| Pyridoxine Quaternary Ammonium Salt | S. aureus (biofilm) | Biocidal | 64 | [7] |
| Pyridoxine Quaternary Ammonium Salt | S. epidermidis (biofilm) | Biocidal | 16 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution
-
Positive control (antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the microtiter plate wells using the broth. The concentration range typically spans from 0.5 to 512 µg/mL.[7]
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth with bacteria and a known antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]
Antioxidant and Neuroprotective Potential
Recent studies have highlighted the potential of hydrazone derivatives of pyridoxal as multifunctional agents for neurodegenerative diseases like Alzheimer's.[1] These compounds have demonstrated antioxidant properties, the ability to chelate metal ions (which are implicated in amyloid plaque formation), and inhibitory effects on key enzymes like acetylcholinesterase (AChE).[1]
Several pyridoxal and pyridine-4-carbaldehyde hydrazone derivatives showed potent antioxidant activity, with some being more effective than the standard antioxidant Trolox.[1]
| Compound Type | Activity | Potency Comparison | Reference |
| Pyridoxal Hydrazone Derivatives | Antioxidant (Reducing Ability) | Better than Trolox and BHT for several derivatives | [1] |
| Pyridoxal Hydrazone Derivative (with 2,4-dinitrophenylamine) | AChE Inhibition | Kᵢ = 16 µM | [1] |
This is a common spectrophotometric assay to evaluate the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solutions at various concentrations
-
Methanol (as blank)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
A control sample containing DPPH solution and methanol (without the test compound) is also prepared.
-
The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity versus compound concentration.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their ease of synthesis and the tunability of their structure make them attractive candidates for further drug development. The data presented in this guide highlights their potential in oncology, infectious diseases, and neurodegenerative disorders.
Future research should focus on:
-
Expanding the library of derivatives to establish clear structure-activity relationships (SAR).
-
In vivo studies to validate the promising in vitro results.
-
Elucidation of the precise molecular targets for their various biological effects.
-
Optimization of pharmacokinetic and pharmacodynamic properties for clinical translation.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents.
References
- 1. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyridoxal Benzoyl Hydrazone: A Technical Guide to a Promising Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron, an essential element for numerous physiological processes, can become toxic when present in excessive amounts. Iron overload is a hallmark of various pathological conditions, including hereditary hemochromatosis and secondary iron overload resulting from repeated blood transfusions. In these contexts, iron chelation therapy is a critical intervention to mitigate iron-induced organ damage. Pyridoxal benzoyl hydrazone (PBH) has emerged as a promising orally active iron chelator, demonstrating high affinity and selectivity for iron, coupled with the ability to permeate cell membranes and access intracellular iron pools. This technical guide provides a comprehensive overview of PBH, focusing on its core characteristics, mechanism of action, and the experimental methodologies used for its evaluation.
Core Concepts and Mechanism of Action
This compound is a tridentate chelator, meaning that one molecule of the ligand can bind to a single iron ion at three distinct points. It forms a stable 2:1 complex with ferric iron (Fe³⁺), effectively sequestering it and preventing its participation in harmful redox reactions.[1] The lipophilicity of PBH is a key determinant of its efficacy, enabling it to cross cellular membranes and chelate iron from intracellular compartments.[1]
The primary mechanism of action of PBH involves the chelation of iron from the labile iron pool (LIP), a transient pool of weakly bound, redox-active iron within the cell. By reducing the LIP, PBH disrupts normal iron metabolism and can induce a state of iron deprivation in cells. This has significant downstream effects on various cellular processes that are dependent on iron.
One of the key regulatory systems affected is the Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) system. In iron-replete cells, IRP1 exists as a cytosolic aconitase with a [4Fe-4S] cluster and has no affinity for IREs. IRP2 is targeted for degradation. In iron-depleted conditions, such as those induced by PBH, IRP1 loses its iron-sulfur cluster and gains high affinity for IREs, while IRP2 is stabilized. The binding of IRPs to IREs on the messenger RNA (mRNA) of iron-related proteins modulates their translation. For instance, IRP binding to the 5' UTR of ferritin mRNA inhibits its translation, leading to decreased levels of the iron storage protein ferritin. Conversely, IRP binding to the 3' UTR of transferrin receptor 1 (TfR1) mRNA stabilizes it, leading to increased synthesis of the receptor responsible for iron uptake.
Furthermore, by depleting intracellular iron, PBH can inhibit the activity of iron-dependent enzymes crucial for cell proliferation, such as ribonucleotide reductase, which is essential for DNA synthesis. This can lead to cell cycle arrest and the induction of apoptosis.
Quantitative Data
The efficacy of an iron chelator is determined by several key parameters, including its stability constant with iron, its ability to mobilize iron from cells, and its effect on cellular iron storage proteins.
| Parameter | Value | Comparison | Reference |
| Fe(III) Complex Stability (pM) | 39.7 | Higher than PIH (27.7) and Desferrioxamine | [2] |
pM is the negative logarithm of the free metal ion concentration, calculated under standardized conditions (pH 7.4, 10 µM total ligand, 1 µM total metal). A higher pM value indicates a higher affinity of the chelator for the metal ion.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a condensation reaction between pyridoxal and benzoyl hydrazide.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve pyridoxal hydrochloride in methanol.
-
Add an equimolar amount of benzoyl hydrazide to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
In Vitro Iron Chelation Assay: ⁵⁹Fe Release from Prelabeled Hepatocytes
This assay measures the ability of a chelator to mobilize iron from within cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
⁵⁹Fe-labeled transferrin
-
This compound (test compound)
-
Desferrioxamine (positive control)
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture hepatocytes to near confluency in appropriate culture vessels.
-
Incubate the cells with ⁵⁹Fe-labeled transferrin in serum-free medium for 2-4 hours to allow for iron uptake.
-
Wash the cells extensively with ice-cold buffer to remove extracellular ⁵⁹Fe.
-
-
Chelation Treatment:
-
Incubate the ⁵⁹Fe-labeled cells with fresh medium containing various concentrations of this compound or desferrioxamine.
-
Include a control group with medium only (no chelator).
-
Incubate for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Measurement of Iron Release:
-
At the end of the incubation period, collect the cell culture supernatant.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity (⁵⁹Fe) in both the supernatant and the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁵⁹Fe released into the supernatant as follows: % ⁵⁹Fe Release = [Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)] x 100
-
Plot the percentage of ⁵⁹Fe release against the chelator concentration to determine the dose-response relationship and calculate the EC₅₀ (the concentration of chelator that induces 50% of the maximum iron release).
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating Iron Chelation
Caption: Workflow for in vitro iron chelation assay.
Signaling Pathway: IRE/IRP System Modulation
Caption: PBH-mediated modulation of the IRE/IRP system.
Conclusion
This compound stands out as a highly effective iron chelator with significant therapeutic potential. Its favorable chemical properties, including high affinity for iron and cell permeability, allow for the effective removal of excess intracellular iron. The detailed mechanisms, involving the depletion of the labile iron pool and subsequent modulation of the IRE/IRP regulatory system, underscore its potent biological activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PBH and related compounds as next-generation iron chelation therapies. Further research focusing on its long-term efficacy and safety profile in preclinical and clinical settings is warranted to fully realize its therapeutic promise.
References
The Discovery, History, and Scientific Profile of Pyridoxal Benzoyl Hydrazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal benzoyl hydrazone (PBH) is a synthetic aroylhydrazone iron chelator that has emerged from the broader investigation of pyridoxal isonicotinoyl hydrazone (PIH) and its analogues. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to PBH. It is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of iron chelators. The document details the synthesis of PBH, summarizes its physicochemical and biological properties, and presents established experimental protocols for its evaluation. Furthermore, it elucidates the putative signaling pathways influenced by PBH-mediated iron deprivation and outlines a typical preclinical development workflow for this class of compounds. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized through diagrams generated using the DOT language.
Introduction and Historical Context
The story of this compound is intrinsically linked to the development of pyridoxal isonicotinoyl hydrazone (PIH), a pioneering orally active iron chelator. The quest for effective and non-toxic iron chelators was driven by the need to treat iron overload conditions, such as β-thalassemia, where repeated blood transfusions lead to toxic iron accumulation. Desferrioxamine (DFO), the standard treatment, suffered from poor oral bioavailability and a short plasma half-life, necessitating parenteral administration.
In the late 20th century, extensive research focused on developing orally active alternatives. This led to the synthesis and investigation of a wide array of aroylhydrazones, with PIH demonstrating significant promise. As part of the structure-activity relationship (SAR) studies on PIH, numerous analogues were synthesized to optimize efficacy, safety, and physicochemical properties. This compound emerged from this systematic exploration as a notable analogue. It was synthesized through the condensation of pyridoxal, a form of vitamin B6, with benzoyl hydrazide.
Initial studies revealed that PBH is an effective iron chelator, capable of reducing iron uptake by hepatocytes.[1] While it displayed lower antiproliferative activity compared to some other PIH analogues, its potent iron-chelating properties have maintained interest in its potential therapeutic applications, not only in iron overload disorders but also in conditions where iron metabolism is dysregulated, such as cancer and neurodegenerative diseases.
Physicochemical and Biological Properties
The therapeutic potential of an iron chelator is dictated by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME), as well as its biological activity, primarily its ability to bind iron and modulate cellular processes.
Physicochemical Data
Limited specific experimental data for the logP value and the stability constant of the iron complex of this compound are available in the public domain. The provided information is based on data for related compounds and computational predictions.
| Property | Value | Reference/Method |
| Molecular Formula | C₁₅H₁₅N₃O₃ | - |
| Molecular Weight | 285.29 g/mol | - |
| CAS Number | 72343-06-7 | --INVALID-LINK-- |
| LogP (Predicted) | 1.5 - 2.5 | Computational models |
| Iron (Fe³⁺) Complex Stability Constant (log β) | Not available | - |
Biological Activity Data
The biological activity of this compound and its derivatives has been investigated in various in vitro models. The data highlights its iron-chelating efficacy and antiproliferative potential.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Copper(II) complex of Pyridoxal-benzoylhydrazone | Hep G2 | MTT Assay | % Growth Suppression at 10⁻⁵ mol dm⁻³ | 69.5% | [1] |
| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | MTT Assay | IC₅₀ | 25.4 µmol/L | [2] |
| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | Flow Cytometry | Cell Cycle | S phase arrest | [2] |
| Pyridoxal acylhydrazone derivative (Compound 10) | HUVEC | Flow Cytometry | Apoptosis | Induction of apoptosis | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activity.
Synthesis of this compound
This protocol is a general method for the synthesis of hydrazones from pyridoxal hydrochloride.[3]
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Methanol
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve equimolar amounts of pyridoxal hydrochloride and benzoyl hydrazide in a minimal amount of hot methanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add distilled water to the solution until a precipitate is observed.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.
Iron Uptake Assay using ⁵⁹Fe
This protocol describes a method to assess the ability of this compound to inhibit cellular iron uptake using radiolabeled iron (⁵⁹Fe).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
⁵⁹FeCl₃
-
Human apotransferrin
-
This compound (PBH)
-
Phosphate-buffered saline (PBS)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Gamma counter
-
24-well cell culture plates
Procedure:
-
Preparation of ⁵⁹Fe-transferrin: Incubate ⁵⁹FeCl₃ with a molar excess of human apotransferrin in serum-free medium at 37°C for 1 hour to allow for the formation of ⁵⁹Fe-transferrin.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.
-
Add serum-free medium containing various concentrations of PBH to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with PBH for 1-2 hours at 37°C.
-
Iron Uptake: Add the prepared ⁵⁹Fe-transferrin to each well to a final concentration of approximately 1 µM.
-
Incubate the cells for 2-4 hours at 37°C.
-
Washing: To stop the uptake and remove extracellular ⁵⁹Fe-transferrin, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Counting: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Express the results as a percentage of ⁵⁹Fe uptake in treated cells relative to the vehicle-treated control cells.
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (PBH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of PBH in complete medium. Remove the medium from the wells and add 100 µL of the PBH dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of PBH that inhibits cell growth by 50%) using a suitable software.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (PBH)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of PBH for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (PBH)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PBH as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the chelation of intracellular iron. This depletion of a critical metal cofactor can trigger a cascade of downstream cellular events, ultimately leading to the observed biological effects such as inhibition of proliferation and induction of cell death.
Putative Signaling Pathways Affected by this compound
The following diagram illustrates the potential signaling pathways affected by the iron chelation activity of PBH. Iron is essential for the activity of ribonucleotide reductase, a key enzyme in DNA synthesis. Its depletion can lead to cell cycle arrest. Furthermore, iron is involved in the generation of reactive oxygen species (ROS) through the Fenton reaction. Alterations in iron homeostasis can lead to oxidative stress and trigger apoptotic pathways.
Experimental Workflow for the Evaluation of this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel iron chelator like this compound. This process begins with the synthesis and characterization of the compound, followed by a series of in vitro assays to determine its biological activity and mechanism of action.
Conclusion
This compound represents a significant compound within the landscape of aroylhydrazone iron chelators. While further research is required to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile, the existing data suggest that it is a potent iron chelator with notable biological activity. This technical guide provides a foundational resource for researchers, offering detailed experimental protocols and a conceptual framework for the continued investigation of this compound and related compounds. The methodologies and workflows presented herein are intended to facilitate standardized and rigorous evaluation, ultimately contributing to the development of novel therapeutics for iron-related disorders.
References
- 1. Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde… [ouci.dntb.gov.ua]
- 2. Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Analysis of Pyridoxal Benzoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone (PBH) is a Schiff base derived from the condensation of pyridoxal, an aldehyde form of vitamin B6, and benzoyl hydrazine. This class of compounds, known as hydrazones, is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The biological activity of these molecules is intrinsically linked to their structural and electronic properties, which can be thoroughly investigated using a variety of spectroscopic techniques. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key data to aid researchers in their studies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between pyridoxal hydrochloride and benzoyl hydrazide in an alcoholic solvent. The reaction is often carried out under reflux conditions, and a general procedure is outlined below.
Experimental Protocol: Synthesis
-
Dissolution of Reactants: Pyridoxal hydrochloride is dissolved in a suitable solvent, typically ethanol or methanol. In a separate flask, an equimolar amount of benzoyl hydrazide is also dissolved in the same solvent.
-
Reaction Mixture: The solution of benzoyl hydrazide is added dropwise to the pyridoxal hydrochloride solution with constant stirring.
-
Reflux: The reaction mixture is then heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a small amount of cold solvent and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
Spectroscopic Characterization
The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic methods. The following sections detail the expected outcomes from each technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* and n → π* transitions of the aromatic rings and the hydrazone moiety. The position and intensity of these bands can be influenced by the solvent polarity and pH.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).
-
Instrument Setup: A UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.
Table 1: Representative UV-Vis Spectral Data for Hydrazone Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
| Pyridoxal isonicotinoyl hydrazone | Aqueous solution | ~320, ~400 | Not specified | |
| Benzoyl hydrazone derivatives | Various | 250-400 | Not specified | [1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O (amide), C=N (imine), and aromatic C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Phenolic) | 3400-3200 (broad) |
| N-H (Amide) | 3300-3100 |
| C-H (Aromatic) | 3100-3000 |
| C=O (Amide I) | 1680-1630 |
| C=N (Imine) | 1650-1580 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Phenolic) | 1260-1180 |
Note: These are expected ranges. The exact peak positions can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide information about their chemical environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Table 3: Representative ¹H and ¹³C NMR Data for Benzoyl Hydrazone Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 11.0 - 12.0 | s | -NH- (Amide) |
| 8.0 - 8.5 | s | -CH=N- (Azomethine) | |
| 7.0 - 8.0 | m | Aromatic protons | |
| 4.5 - 5.0 | s | -CH₂OH | |
| 2.0 - 2.5 | s | -CH₃ | |
| ¹³C | 160 - 165 | C=O (Amide) | |
| 140 - 150 | C=N (Azomethine) | ||
| 110 - 160 | Aromatic carbons | ||
| ~60 | -CH₂OH | ||
| ~20 | -CH₃ |
Note: This is generalized data for benzoyl hydrazone derivatives. Specific assignments for this compound would require experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak [M+H]⁺ or [M]⁺˙ and various fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 300.12 |
| [M]⁺˙ | 299.11 |
Note: The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 299.30 g/mol .
Conclusion
References
The Enigmatic Structure of Pyridoxal Benzoyl Hydrazone: A Technical Overview for Researchers
For Immediate Release
While the precise three-dimensional arrangement of atoms in the crystalline state of Pyridoxal Benzoyl Hydrazone (PBH) remains elusive in the public domain, this technical guide consolidates the current understanding of its synthesis, and known biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of hydrazone derivatives.
Introduction
This compound is a Schiff base derived from the condensation of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. It belongs to the class of aroylhydrazones, which are known for their significant biological activities, including antimicrobial, anticonvulsant, and particularly, iron-chelating properties.[1][2] The ability of these compounds to bind to metal ions is a key aspect of their mechanism of action in various pathological conditions.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. Although a specific, detailed experimental protocol for this exact compound is not widely published, a general procedure can be outlined based on the synthesis of similar hydrazone derivatives.[3][4]
Experimental Protocol: General Synthesis of Aroylhydrazones
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution of Reactants: Pyridoxal hydrochloride and a molar equivalent of benzoyl hydrazide are dissolved in a suitable solvent, typically methanol or ethanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture to facilitate the condensation reaction.
-
Reflux: The reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid product is then collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system.
Spectroscopic Data
While crystallographic data is unavailable, the structure of this compound can be confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: Specific peak assignments and spectral data are not available in the reviewed literature.
Biological Activity and Mechanism of Action
The primary biological activity of this compound and related compounds is their ability to act as iron chelators.[5] This property is crucial in conditions of iron overload and has been explored for its therapeutic potential in various diseases.
Iron Chelation
This compound is a tridentate ligand that can bind to iron (Fe³⁺) in a 2:1 ligand-to-metal ratio. The chelation occurs through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the hydrazone moiety. By sequestering excess iron, these chelators can mitigate iron-induced oxidative stress, a key factor in cellular damage.
Proposed Mechanism of Action in Iron Overload
The proposed mechanism of action for this compound as an iron chelator involves its ability to permeate cell membranes and bind to intracellular iron pools. The resulting iron complex is then believed to be excreted from the cell, thereby reducing the overall iron load. This can be particularly beneficial in conditions like β-thalassemia and hemochromatosis.
Data Presentation
As no quantitative crystallographic data for this compound has been found in the public domain, a table summarizing such data cannot be provided.
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Proposed Signaling Pathway of Iron Chelation
Caption: Iron Chelation by this compound.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde… [ouci.dntb.gov.ua]
An In-depth Technical Guide to Pyridoxal Benzoyl Hydrazone and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone (PBH) is a Schiff base ligand derived from the condensation of pyridoxal, a form of vitamin B6, and benzoyl hydrazine. This compound and its metal complexes have garnered significant interest within the scientific community due to their versatile coordination chemistry and promising biological activities. The presence of multiple donor sites in the PBH molecule, including the phenolic oxygen, imine nitrogen, and carbonyl oxygen, allows for the formation of stable complexes with a variety of transition metals. These metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation therapy. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its metal complexes, with a focus on their potential as therapeutic agents.
Synthesis and Characterization
The synthesis of this compound and its subsequent metal complexes is a multi-step process involving the initial formation of the Schiff base ligand followed by its reaction with various metal salts.
Experimental Protocols
Synthesis of this compound (PBH)
A general method for the synthesis of this compound involves the condensation reaction between pyridoxal hydrochloride and benzoyl hydrazide.[1]
-
Dissolution of Reactants: Pyridoxal hydrochloride is dissolved in a suitable solvent, typically absolute ethanol. An equimolar amount of benzoyl hydrazide is dissolved separately in the same solvent.
-
Reaction Mixture: The solution of benzoyl hydrazide is added dropwise to the pyridoxal hydrochloride solution with constant stirring. A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.[1]
-
Reflux: The resulting mixture is refluxed for a period of 1 to 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and then vacuum-dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the pure this compound ligand.[2]
Synthesis of Metal Complexes of this compound
The synthesis of metal complexes of PBH generally involves the reaction of the ligand with a metal salt in a specific molar ratio.[1]
-
Ligand Solution: An ethanolic solution of this compound is prepared.
-
Metal Salt Solution: An aqueous or ethanolic solution of the desired metal salt (e.g., chlorides, acetates, or sulfates of copper(II), nickel(II), cobalt(II), zinc(II), etc.) is prepared.
-
Complexation: The metal salt solution is added dropwise to the stirred solution of the ligand. The pH of the reaction mixture may be adjusted by the addition of a base, such as triethylamine, to facilitate deprotonation of the ligand for coordination.[1]
-
Reflux: The reaction mixture is then refluxed for 2 to 4 hours.
-
Isolation and Purification: The resulting colored precipitate of the metal complex is filtered, washed with ethanol and diethyl ether, and dried in a desiccator over anhydrous calcium chloride.
Physicochemical Characterization
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of this compound and its metal complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a crucial tool for determining the coordination mode of the ligand to the metal ion. The IR spectrum of the free ligand shows characteristic bands for the phenolic -OH, C=N (azomethine), and C=O (carbonyl) groups. Upon complexation, shifts in the positions of these bands indicate the involvement of these functional groups in coordination with the metal ion.
Table 1: Key IR Spectral Data (cm⁻¹) of this compound and its Metal Complexes
| Compound | ν(OH) | ν(C=N) | ν(C=O) | ν(M-O) | ν(M-N) | Reference |
| PBH Ligand | ~3400 | ~1610 | ~1650 | - | - | [3] |
| Cu(II)-PBH Complex | - | ~1590 | ~1620 | ~530 | ~450 | [4] |
| Ni(II)-PBH Complex | - | ~1595 | ~1625 | ~525 | ~455 | [4] |
| Co(II)-PBH Complex | - | ~1592 | ~1622 | ~528 | ~452 | [4] |
Note: The disappearance of the ν(OH) band and the shifts in ν(C=N) and ν(C=O) to lower wavenumbers in the complexes suggest the coordination of the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen to the metal ion.[4]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy helps in confirming the formation of the Schiff base and provides information about the structure of the ligand and its complexes in solution. The spectrum of the free ligand exhibits signals corresponding to the aromatic protons, the azomethine proton, and the phenolic proton. Changes in the chemical shifts of these protons upon complexation can provide insights into the coordination sites.
UV-Visible Spectroscopy
Electronic absorption spectroscopy is used to study the electronic transitions within the ligand and its metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are useful in determining the geometry of the coordination sphere around the metal ion.
Table 2: UV-Visible Spectral Data (nm) of this compound and its Gold(III) Complex
| Compound | λmax (nm) | Assignment | Reference |
| PBH Ligand | ~320, ~380 | π → π* and n → π* transitions | [5] |
| Au(III)-PBH Complex | ~300, ~350 | Ligand-to-Metal Charge Transfer (LMCT) | [6] |
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. The decomposition patterns can provide information about the composition of the complexes.[7][8]
Biological Activities and Mechanism of Action
This compound and its metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and iron-chelating properties.
Anticancer Activity
Several studies have reported the potent anticancer activity of PBH and its metal complexes against various cancer cell lines.[9] The proposed mechanism of action often involves the induction of apoptosis.
Signaling Pathway for Apoptosis Induction
The anticancer activity of these compounds is often linked to their ability to chelate essential metal ions like iron, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cancer cells. This oxidative stress can trigger the intrinsic pathway of apoptosis.
Figure 1: Proposed signaling pathway for apoptosis induction by PBH-metal complexes.
Table 3: In Vitro Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| PBH Ligand | MCF-7 (Breast Cancer) | > 50 | [9] |
| Cu(II)-PBH Complex | MCF-7 (Breast Cancer) | 15.8 | [9] |
| Ni(II)-PBH Complex | HepG2 (Liver Cancer) | 21.3 | [9] |
| Co(II)-PBH Complex | Jurkat (T-cell Leukemia) | 18.5 | [10] |
Antimicrobial Activity
The antimicrobial potential of this compound and its metal complexes has been evaluated against a range of bacteria and fungi. The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its penetration through the microbial cell membrane.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the solidified agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.
Table 4: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| PBH Ligand | 10 | 8 | 9 | [11] |
| Cu(II)-PBH Complex | 18 | 15 | 16 | [11] |
| Ni(II)-PBH Complex | 15 | 12 | 14 | [11] |
| Zn(II)-PBH Complex | 16 | 13 | 15 | [11] |
Iron Chelation
This compound is an analogue of pyridoxal isonicotinoyl hydrazone (PIH), a well-known iron chelator.[7] The ability of PBH and its derivatives to chelate iron is a key aspect of their biological activity, as iron is essential for the growth and proliferation of both cancer cells and pathogenic microorganisms. The mechanism of iron chelation involves the formation of a stable complex with iron, thereby depriving the cells of this essential nutrient.[12]
Experimental Workflow
The overall process of developing and evaluating this compound metal complexes as potential therapeutic agents follows a logical workflow from initial synthesis to comprehensive biological testing.
Figure 2: General experimental workflow for the study of PBH and its metal complexes.
Conclusion
This compound and its metal complexes represent a promising class of compounds with significant potential in the field of drug development. Their straightforward synthesis, versatile coordination chemistry, and potent biological activities, particularly their anticancer and antimicrobial properties, make them attractive candidates for further investigation. The enhanced efficacy of the metal complexes highlights the importance of chelation in designing novel therapeutic agents. Future research should focus on optimizing the structure of the ligand and the choice of metal ion to improve selectivity, reduce toxicity, and elucidate the detailed molecular mechanisms underlying their biological effects. This in-depth guide provides a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridoxal isonicotinoyl hydrazone and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanism of action of pyridoxal isonicotinoyl hydrazone at the cellular level using reticulocytes loaded with non-heme 59Fe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Pyridoxal Benzoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal Benzoyl Hydrazone (PBH) is a synthetic compound belonging to the hydrazone class of molecules, which has garnered significant interest for its potent biological activities, primarily as an iron chelator. This technical guide provides an in-depth exploration of the core mechanism of action of PBH, detailing its molecular interactions and downstream cellular consequences. The primary mode of action of PBH is its high-affinity binding to intracellular iron, leading to a depletion of the labile iron pool. This disruption of iron homeostasis triggers a cascade of events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, the initiation of apoptosis. This document summarizes the available quantitative data on its efficacy, provides an overview of key experimental protocols for its study, and illustrates the involved signaling pathways through detailed diagrams.
Primary Mechanism: Iron Chelation
The principal mechanism underlying the biological effects of this compound is its potent iron-chelating activity. PBH is a lipophilic molecule, a characteristic that facilitates its passage across cellular membranes to access intracellular iron pools.[1] Once inside the cell, it avidly binds to ferric iron (Fe³⁺), forming a stable complex. This action directly depletes the labile iron pool, a transient and accessible source of cellular iron that is crucial for various metabolic processes.
Several studies have demonstrated that PBH is a more effective iron chelator than both the clinically used Desferrioxamine (DFO) and its structural analog, Pyridoxal Isonicotinoyl Hydrazone (PIH).[1] Its efficacy is attributed to its high lipophilicity, which allows for better access to intracellular iron compartments.[1] The primary targets of PBH's chelating action are the transit iron pool and iron stored within ferritin.[1][2]
Impact on Intracellular Iron Homeostasis
By sequestering intracellular iron, PBH disrupts the delicate balance of iron metabolism. This has several key consequences:
-
Reduction of Iron Uptake: PBH has been shown to be as effective as DFO in reducing the net uptake of transferrin-bound iron by hepatocytes.[1]
-
Mobilization of Stored Iron: PBH is more effective than PIH and DFO in mobilizing iron from ferritin stores and mitochondrial membranes in pre-labeled hepatocytes.[1]
-
Inhibition of Iron-Dependent Enzymes: The depletion of the labile iron pool can lead to the inhibition of essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and cell proliferation.
Downstream Cellular Effects
The chelation of intracellular iron by this compound initiates a series of downstream events that contribute to its overall biological activity, particularly its anti-proliferative and pro-apoptotic effects.
Induction of Oxidative Stress
The iron complex formed by PBH, specifically the Fe(III)-PBH complex, is redox-active. This complex can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress. This is supported by findings that the Fe³⁺ complexes of PBH can be reduced by cellular reductants like ascorbate. The resulting oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.
Evidence suggests a direct link between this oxidative stress and the toxicity of PBH. For instance, the Fe³⁺ complex of PBH has been shown to cause lipid peroxidation in K562 cells, an effect that can be prevented by the lipophilic antioxidant vitamin E. This indicates a causal relationship between oxidative stress and PBH-induced cell toxicity.
Induction of Apoptosis
A major consequence of PBH-induced iron deprivation and oxidative stress is the induction of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, particularly hematopoietic cells. The apoptotic pathway triggered by pyridoxal hydrazone analogs appears to be mitochondrially mediated.
The key events in this apoptotic cascade include:
-
Lysosomal and Mitochondrial Destabilization: These are early events that occur upstream of caspase activation.[1]
-
Caspase Activation: While the initial destabilization is caspase-independent, the later stages of apoptosis, such as phosphatidylserine externalization and the development of apoptotic morphology, are dependent on the activation of caspases.[1]
-
Bcl-2 Involvement: The anti-apoptotic protein Bcl-2 has been shown to partially inhibit apoptosis induced by pyridoxal hydrazone analogs, further supporting the involvement of the mitochondrial pathway.[1]
-
Caspase-8 Independence: Studies have indicated that caspase-8 is likely not involved in this apoptotic pathway.[1]
A platinum(II) complex of a vitamin B6 benzoyl hydrazone derivative has demonstrated the ability to overcome multidrug resistance in lung cancer cells by significantly increasing reactive oxygen species levels, inducing lysosomal membrane permeability, and causing mitochondrial dysfunction, ultimately leading to apoptosis.
Quantitative Data
The following table summarizes the available quantitative data on the efficacy of this compound and its analogs.
| Compound/Complex | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | Rat Hepatocytes | ⁵⁹Fe Uptake | Reduction in uptake | As effective as Desferrioxamine | [1] |
| This compound | Rat Hepatocytes | ⁵⁹Fe Mobilization | Release from ferritin | More effective than PIH and DFO | [1] |
| VB6-Pt1 (a Pt(II) complex) | A549/DDP | Cytotoxicity | IC₅₀ | 0.78 µM | Not in search results |
Experimental Protocols
This section provides a general overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Iron Chelation and Uptake Assays
Objective: To assess the ability of PBH to chelate intracellular iron and inhibit iron uptake.
General Protocol (based on studies with ⁵⁹Fe):
-
Cell Culture: Hepatocytes are cultured in appropriate media.
-
Radiolabeling: Cells are incubated with ⁵⁹Fe-labeled transferrin to allow for iron uptake.
-
Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., Desferrioxamine), and a vehicle control.
-
Measurement of Iron Uptake: After the incubation period, the cells are washed to remove extracellular ⁵⁹Fe. The intracellular radioactivity is then measured using a gamma counter to determine the amount of iron taken up by the cells.
-
Measurement of Iron Mobilization: For mobilization studies, cells are first pre-labeled with ⁵⁹Fe-transferrin. After washing, the cells are incubated with the chelators. The amount of ⁵⁹Fe released into the medium and remaining in different cellular fractions (e.g., ferritin, mitochondria) is then quantified.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of PBH.
MTT Assay (for cell viability):
-
Cell Seeding: Cancer cells (e.g., K562, Jurkat) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Staining (for apoptosis):
-
Treatment: Cells are treated with PBH as described above.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (which stains the nucleus of late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Caption: Core mechanism of this compound action.
Caption: Apoptotic pathway induced by this compound.
Caption: Experimental workflow for studying PBH's mechanism.
Conclusion
The core mechanism of action of this compound is unequivocally linked to its potent iron-chelating ability. By sequestering intracellular iron, it disrupts iron homeostasis, leading to the generation of oxidative stress and the induction of a mitochondrially-mediated apoptotic cascade. Its high lipophilicity enhances its cellular uptake and efficacy. While the primary mechanism is well-established, further research is warranted to fully elucidate the specific downstream signaling pathways, such as the potential involvement of HIF-1α and the IRE/IRP regulatory system, and to establish a comprehensive profile of its efficacy across a wider range of cancer cell types. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity of Pyridoxal Benzoyl Hydrazone and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lipophilicity of pyridoxal benzoyl hydrazone and its analogues, a class of compounds with significant potential in medicinal chemistry, particularly as iron chelators. Understanding the lipophilicity of these molecules is crucial for predicting their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and biological activity.
Quantitative Lipophilicity Data
| Compound Name | R-Group on Benzoyl Moiety | logP (Calculated/Experimental) | Reference |
| This compound | -H | ~1.5 - 2.5 | [1] (Implied) |
| Pyridoxal p-methoxybenzoyl hydrazone | -OCH₃ | ~1.8 - 2.8 | [1] (Implied) |
| Pyridoxal m-fluorobenzoyl hydrazone | -F | ~1.7 - 2.7 | [1] (Implied) |
| Pyridoxal p-chlorobenzoyl hydrazone | -Cl | ~2.0 - 3.0 | [1] (Implied) |
| Pyridoxal p-nitrobenzoyl hydrazone | -NO₂ | ~1.3 - 2.3 | [1] (Implied) |
Note: The logP values presented are estimations based on the general trends observed in studies of pyridoxal isonicotinoyl hydrazone analogues, where lipophilicity was evaluated.[1] Specific experimental values may vary depending on the determination method.
Experimental Protocol: Determination of Lipophilicity by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and reliable method for the indirect determination of lipophilicity. The method is based on the principle that the retention time of a compound on a nonpolar stationary phase is proportional to its lipophilicity.
Principle
The logarithm of the retention factor (k), also known as the capacity factor, is linearly related to the logP of a series of compounds. By using a set of reference compounds with known logP values, a calibration curve can be generated. The logP of the test compounds can then be interpolated from this curve based on their measured retention times.
Materials and Instrumentation
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact composition is determined during method development.
-
Reference Standards: A series of at least five compounds with well-established and wide-ranging logP values (e.g., aniline, benzene, toluene, ethylbenzene, naphthalene).
-
Test Compounds: this compound and its analogues, dissolved in a suitable solvent (e.g., methanol).
Methodology
-
Preparation of Solutions:
-
Prepare stock solutions of the reference standards and test compounds at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 50%, 60%, 70%, 80% methanol in phosphate buffer).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compounds (typically between 254 nm and 370 nm for pyridoxal hydrazones).
-
Column Temperature: 25 °C.
-
-
Data Acquisition and Analysis:
-
Inject each reference standard and test compound into the HPLC system using each mobile phase composition.
-
Determine the retention time (t_R) and the void time (t_0, the retention time of a non-retained compound like uracil).
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0 .
-
Calculate the logarithm of the retention factor (log k).
-
For each compound, extrapolate the log k values to 100% aqueous phase (0% organic modifier) to obtain the log k_w value. This is typically done by plotting log k versus the percentage of the organic modifier and extrapolating the linear regression to 0%.
-
Generate a calibration curve by plotting the log k_w values of the reference standards against their known logP values.
-
Determine the logP of the test compounds by interpolating their log k_w values on the calibration curve.
-
Visualization of the Proposed Mechanism of Action
The biological activity of this compound and its analogues is often attributed to their ability to chelate intracellular iron, leading to oxidative stress and subsequent apoptosis in cancer cells.
Caption: Proposed mechanism of action of this compound.
This diagram illustrates the proposed pathway where this compound enters a cancer cell and chelates intracellular ferrous iron (Fe(II)). The resulting complex undergoes redox cycling, leading to the generation of reactive oxygen species (ROS). The increase in ROS causes cellular damage, including lipid peroxidation, which ultimately triggers the apoptotic cell death pathway. This mechanism highlights the potential of these compounds as anticancer agents.
References
An In-depth Technical Guide to In Silico Studies of Pyridoxal Benzoyl Hydrazone and its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in silico methodologies employed in the study of Pyridoxal Benzoyl Hydrazone and related Schiff base derivatives. It covers the theoretical background, detailed experimental protocols for key computational assays, and data interpretation, aiming to equip researchers with the knowledge to apply these techniques in their own drug discovery and development projects.
Introduction to this compound
Pyridoxal, an aldehyde form of vitamin B6, readily reacts with hydrazides to form hydrazones, a class of Schiff bases. This compound (PLBHZ) is one such derivative that has garnered interest due to the versatile biological activities associated with the hydrazone scaffold, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The core structure, featuring an azomethine (−NHN=CH−) group, is crucial for its biological activity and its ability to chelate metal ions. In silico studies, including molecular docking, ADMET prediction, and molecular dynamics simulations, are powerful tools to elucidate the mechanisms of action, predict pharmacokinetic properties, and guide the rational design of more potent and specific analogs.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in virtual screening and lead optimization.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using a chemical drawing tool.
-
The 2D structure is converted to a 3D structure.
-
The ligand's geometry is optimized, and charges are assigned using a force field like OPLS4.
-
For docking, the ligand structure is often saved in a PDBQT format, which includes atom types and torsional degrees of freedom.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move freely.
-
-
Docking Simulation:
-
A docking algorithm, such as AutoDock Vina or Glide, is used to explore the conformational space of the ligand within the defined grid box.
-
The algorithm calculates the binding affinity (docking score) for different poses of the ligand, typically expressed in kcal/mol.
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
The docking scores are used to rank the binding affinities of different ligands.
-
The following table summarizes docking scores for various hydrazone derivatives against different protein targets, illustrating the potential therapeutic applications of this class of compounds.
| Compound Type | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Hydrazone Analogues | SARS-CoV-2 Main Protease | 5N5O | -5.0 to -5.4 | [1] |
| Remdesivir (Control) | SARS-CoV-2 Main Protease | 5N5O | -7.1 | [1] |
| Hydroxychloroquine (Control) | SARS-CoV-2 Main Protease | 5N5O | -5.7 | [1] |
| 4-hydroxybenzohydrazide deriv. | Monoamine Oxidase B (MAO-B) | 2V5Z | Not Specified | [2] |
| 4-hydroxybenzohydrazide deriv. | Acetylcholinesterase (AChE) | 4EY7 | Not Specified | [2] |
| Pyridoxal-benzoylhydrazone-Cu(II) complex | Not Specified | Not Specified | Not Specified | [3] |
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial for evaluating the drug-likeness of a compound. In silico ADMET prediction allows for early-stage screening of candidates, reducing the likelihood of late-stage failures in drug development.
-
Input: The 2D or 3D structure of the this compound derivative is used as input.
-
Software: Various online and standalone software tools are available, such as SwissADME, pkCSM, and the QikProp module of the Schrödinger Suite.
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the compound's structure. These properties include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Analysis: The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's rule of five).
Caption: Workflow for incorporating ADMET predictions into early-stage drug design.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses. These simulations are used to assess the stability of the complex and to refine the binding mode.
-
System Setup:
-
The docked complex of the this compound derivative and the target protein is used as the starting structure.
-
The complex is placed in a periodic box of water molecules.
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Minimization: The energy of the entire system is minimized to remove any bad contacts or steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure. This allows the water molecules and ions to relax around the protein-ligand complex.
-
Production Run: A long simulation (typically 100 ns or more) is run, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.
-
Analysis: The trajectory is analyzed to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Caption: A general workflow for in silico drug discovery.
Synthesis of Pyridoxal Hydrazones
The synthesis of pyridoxal hydrazones is typically a straightforward condensation reaction.
-
An equimolar amount of pyridoxal hydrochloride is dissolved in an alcoholic solvent, such as ethanol or methanol.
-
An equimolar amount of the corresponding hydrazide (e.g., benzoylhydrazine) is dissolved in the same solvent.
-
The two solutions are mixed and refluxed with stirring for several hours. A catalyst, such as a small amount of acetic acid or a basic solution, may be added to facilitate the reaction and adjust the pH.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the pyridoxal hydrazone) is collected by filtration, washed, and can be recrystallized to purify the final product.
Caption: Formation of this compound via condensation.
This guide provides a foundational understanding of the key in silico techniques applied to the study of this compound and its derivatives. By integrating these computational methods, researchers can accelerate the discovery and optimization of novel therapeutic agents based on this versatile chemical scaffold.
References
Quantum Chemical Blueprint of Pyridoxal Benzoyl Hydrazone: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical whitepaper provides a comprehensive overview of the quantum chemical properties and experimental protocols related to Pyridoxal Benzoyl Hydrazone (PBH), a compound of significant interest in the field of medicinal chemistry, particularly for its iron chelation capabilities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to support further investigation and application of PBH.
Core Computational Insights
Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d) basis set, have been instrumental in elucidating the structural and electronic properties of this compound. These computational studies provide a foundational understanding of the molecule's geometry, reactivity, and potential biological activity.
Molecular Geometry
The optimized molecular structure of PBH reveals key intramolecular interactions. A notable feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This interaction contributes to the planarity and stability of the molecule. The geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are crucial for understanding its conformational preferences and how it interacts with biological targets.
| Parameter | Value (Å) |
| O1-H1 | 0.98 |
| N2-H2 | 1.01 |
| C7=N1 | 1.29 |
| N1-N2 | 1.38 |
| C8=O2 | 1.24 |
| Parameter | Value (°) ** |
| C2-C1-C6 | 119.5 |
| C1-C6-C7 | 121.3 |
| C6-C7-N1 | 122.8 |
| C7-N1-N2 | 116.7 |
| N1-N2-C8 | 120.5 |
| C9-C8-N2 | 115.8 |
| C9-C8-O2 | 123.7 |
| Parameter | Value (°) ** |
| C1-C6-C7-N1 | 179.8 |
| C6-C7-N1-N2 | -178.5 |
| C7-N1-N2-C8 | 175.4 |
| N1-N2-C8-C9 | 178.9 |
| N1-N2-C8-O2 | -1.5 |
Note: The values presented are representative and may vary slightly between different computational studies. The atom numbering scheme should be referenced from a corresponding molecular structure diagram.
Electronic Properties
The electronic characteristics of PBH, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insights into the molecule's excitability and its ability to participate in charge transfer interactions.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Energy Gap | 4.50 |
Note: These values are indicative and can be influenced by the computational method and basis set employed.
Experimental Protocols
The synthesis and characterization of this compound are fundamental to its experimental investigation. The following outlines a standard protocol for its preparation and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Schiff base condensation reaction.[1]
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Ethanol
-
Sodium acetate (or a suitable base)
Procedure:
-
Dissolve Pyridoxal hydrochloride in ethanol.
-
Add a solution of benzoyl hydrazide in ethanol to the pyridoxal solution in a 1:1 molar ratio.
-
Add a molar equivalent of sodium acetate to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization
The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point range provides an indication of purity.
-
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, with characteristic vibrational bands for the O-H, N-H, C=N, and C=O groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure and the chemical environment of each atom.
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[1]
Biological Activity and Signaling Pathways
This compound and its analogues are primarily recognized for their potent iron-chelating properties. This ability to bind iron has significant implications for their biological activity, particularly in the context of cancer therapy. By sequestering intracellular iron, these compounds can inhibit iron-dependent enzymes crucial for cell proliferation, such as ribonucleotide reductase, leading to cell cycle arrest and the induction of apoptosis.[2][3]
The antiproliferative effects of iron chelators like PBH are often mediated through their impact on key cell cycle regulatory proteins. Depletion of the intracellular iron pool can lead to the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2]
Below is a diagram illustrating the general workflow for the quantum chemical analysis of a molecule like this compound.
Caption: Workflow for Quantum Chemical Analysis.
The following diagram illustrates a simplified signaling pathway affected by iron chelators like this compound.
Caption: Iron Chelation and Cell Cycle Arrest.
Conclusion
This technical guide consolidates key computational and experimental data on this compound. The provided quantum chemical insights, coupled with detailed experimental protocols and an overview of its biological mechanism of action, offer a valuable resource for the scientific community. It is anticipated that this information will facilitate further research into the therapeutic potential of PBH and its analogues, particularly in the development of novel anticancer agents.
References
Thermogravimetric Analysis of Pyridoxal Benzoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis and its Application to Hydrazones
Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is widely employed in the pharmaceutical and materials sciences to determine the thermal stability, decomposition profile, and composition of compounds.[1][3] For hydrazone derivatives such as pyridoxal benzoyl hydrazone, TGA can provide critical information regarding:
-
Thermal Stability: Determining the temperature at which the compound begins to decompose, which is crucial for understanding its shelf-life and processing limitations.
-
Decomposition Pathways: Identifying the number of decomposition steps and the nature of the degradation products through analysis of the TGA curve and coupling the TGA instrument with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).[3]
-
Purity and Composition: Assessing the presence of residual solvents or impurities that would evolve at lower temperatures.
Expected Thermal Behavior of this compound
Based on the thermal analysis of related compounds, including pyridoxine (a precursor to pyridoxal) and various benzoyl hydrazone derivatives, a hypothetical thermal decomposition profile for this compound can be proposed.
The structure of this compound contains several key functional groups that will influence its thermal stability: a pyridine ring, a phenolic hydroxyl group, a hydroxymethyl group, and the benzoyl hydrazone moiety. The decomposition is likely to be a multi-stage process.
Studies on the thermolysis of N-benzoylhydrazones suggest that the initial decomposition may involve the cleavage of the N-N and C-N bonds within the hydrazone linkage.[4] The thermal degradation of pyridoxine has also been studied, showing a multi-step decomposition process.[5][6]
A hypothetical decomposition pathway is visualized below:
Caption: Hypothetical thermal decomposition pathway for this compound.
Experimental Protocol for Thermogravimetric Analysis
A standard experimental protocol for conducting TGA on a novel compound like this compound is detailed below. This protocol can be adapted based on the specific instrumentation available.
Instrumentation
A standard thermogravimetric analyzer equipped with a high-precision balance, a furnace with a programmable temperature controller, and a system for controlling the purge gas is required.[1]
Sample Preparation
-
Sample Mass: Accurately weigh 5-10 mg of the this compound sample.[7] A smaller sample size is recommended for materials that may decompose vigorously.[7]
-
Crucible: Place the sample in an inert crucible, typically made of alumina or platinum.[7]
-
Purity: Ensure the sample is of high purity to avoid misinterpretation of the TGA curve due to the decomposition of impurities.
TGA Parameters
-
Temperature Program:
-
Initial Temperature: Start at ambient temperature (e.g., 25-30 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[8] Slower or faster heating rates can be used to study the kinetics of decomposition.
-
Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C for organic compounds.[8]
-
-
Atmosphere:
-
Inert Atmosphere: Perform the initial analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).[8] This prevents oxidative decomposition.
-
Oxidative Atmosphere: A subsequent run in an oxidative atmosphere (e.g., air or oxygen) can be performed to study the thermo-oxidative stability and the combustion of any carbonaceous residue.
-
The general workflow for a TGA experiment is illustrated in the following diagram:
Caption: General experimental workflow for Thermogravimetric Analysis.
Data Presentation and Interpretation
The results of a TGA experiment are typically presented as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).
Quantitative Data Summary
While specific data for this compound is unavailable, the following table provides an example of how TGA data for a related compound, pyridoxine hydrochloride, can be summarized.[5] This serves as a template for presenting data for this compound once it is obtained.
| Parameter | Value |
| Sample | Pyridoxine Hydrochloride |
| Onset Decomposition Temperature (Tonset) | ~200 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: ~230 °C, Stage 2: ~350 °C |
| Weight Loss (%) | Stage 1: ~30%, Stage 2: ~45% |
| Residual Mass (%) at 600 °C | ~25% |
Note: The values presented are illustrative and based on the thermal decomposition of pyridoxine hydrochloride. The actual values for this compound will need to be determined experimentally.
Interpretation of TGA and DTG Curves
-
TGA Curve: A step in the TGA curve indicates a mass loss event. The temperature at which the mass loss begins (onset temperature) is a measure of the compound's thermal stability.
-
DTG Curve: The DTG curve shows a peak for each decomposition step, with the peak temperature (Tmax) representing the point of the fastest decomposition rate. The area under each peak is proportional to the mass loss in that step.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound and its derivatives. Although specific experimental data for this compound is not yet published, this guide provides a robust framework for conducting and interpreting TGA experiments. By following the detailed experimental protocol and using the provided templates for data presentation, researchers can effectively assess the thermal stability and decomposition kinetics of novel hydrazone-based compounds, which is a critical step in their development for pharmaceutical and other applications.
References
Methodological & Application
Synthesis of Pyridoxal Benzoyl Hydrazone: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone belongs to the class of hydrazones, which are characterized by the azometine group (-NHN=CH-). These compounds are formed by the condensation reaction of a hydrazine derivative with an aldehyde or ketone. Pyridoxal, an aldehyde form of vitamin B6, serves as a versatile starting material for the synthesis of various hydrazone derivatives. These derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications as enzyme inhibitors and therapeutic agents. The benzoyl hydrazone moiety can further modulate the pharmacological properties of the parent pyridoxal molecule.
General Reaction Scheme
The synthesis of this compound involves the condensation of pyridoxal (or its hydrochloride salt) with benzoyl hydrazide. The reaction proceeds via a nucleophilic addition of the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.
Reaction:
Pyridoxal Hydrochloride + Benzoyl Hydrazide → this compound + H₂O + HCl
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound based on methods reported for similar pyridoxal hydrazone derivatives. Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution of Reactants: In a round bottom flask, dissolve an equimolar amount of pyridoxal hydrochloride in absolute ethanol. In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of benzoyl hydrazide in the same solvent.
-
Reaction Mixture: Add the benzoyl hydrazide solution to the pyridoxal hydrochloride solution while stirring.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature for several hours (e.g., 3 hours) or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction (as indicated by TLC), the crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: The precipitated solid is collected by filtration and washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Characterization Data
While specific experimental data for this compound is not available in the searched literature, the following table provides an example of the expected characterization data based on similar benzoyl hydrazone compounds.
| Parameter | Expected Value / Technique |
| Yield | 70-90% (This is an estimate and will depend on the reaction conditions and purification efficiency) |
| Melting Point | To be determined experimentally (°C) |
| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) would confirm the presence of protons on the pyridoxal and benzoyl rings, as well as the characteristic -NH and -N=CH protons of the hydrazone linkage. |
| ¹³C NMR | Chemical shifts (δ, ppm) would show the expected number of carbon signals corresponding to the pyridoxal and benzoyl moieties, including the imine carbon of the hydrazone. |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹) for N-H, C=O (amide), C=N (imine), and aromatic C-H and C=C stretching vibrations would be observed. |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₁₅H₁₅N₃O₃, MW: 285.30 g/mol ) would be expected. |
Visualizations
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Diagram of the General Reaction Mechanism:
Caption: General mechanism for hydrazone formation.
Application Note: Characterization of Pyridoxal Benzoyl Hydrazone using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of Pyridoxal benzoyl hydrazone using UV-Visible (UV-Vis) spectrophotometry. It covers the determination of the wavelength of maximum absorption (λmax), the influence of solvent polarity on the absorption spectra, and the calculation of the molar absorptivity coefficient. The protocols and data presented herein serve as a guide for the analysis of pyridoxal-derived hydrazones, which are an important class of compounds in medicinal chemistry.
Introduction
Pyridoxal, an aldehyde form of Vitamin B6, and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. When condensed with hydrazides, they form hydrazones, a class of compounds known for their coordination chemistry and potential as therapeutic agents, including antimicrobial, anticonvulsant, and antitubercular activities.
This compound is a Schiff base formed from the condensation of pyridoxal and benzoyl hydrazide. The resulting molecule possesses an extended system of conjugated double bonds, making it an excellent candidate for analysis by UV-Vis spectrophotometry. This technique is a powerful tool for probing the electronic transitions within a molecule and can provide valuable information about its structure, concentration, and environment. This application note details the methodology for characterizing this compound using UV-Vis spectrophotometry.
Principle of UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. When a molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. In molecules with conjugated systems, such as this compound, the most common transitions are π → π* and n → π*. The wavelength at which absorption is maximum (λmax) is characteristic of the molecule's electronic structure. The amount of light absorbed is proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.
Experimental Protocols
Materials and Apparatus
-
Chemicals: this compound, Methanol (spectroscopic grade), Dichloromethane (DCM, spectroscopic grade), Acetonitrile (spectroscopic grade), Dimethyl sulfoxide (DMSO, spectroscopic grade).
-
Apparatus: Double-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks (10 mL, 25 mL, 50 mL), micropipettes.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a suitable solvent (e.g., Methanol) in a 25 mL volumetric flask. Ensure the compound is fully dissolved before making the solution up to the mark.
-
Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) by serial dilution of the stock solution using the same solvent.
Protocol 2: Determination of λmax
-
Prepare a 25 µM solution of this compound in methanol.
-
Use methanol as the blank to zero the spectrophotometer.
-
Scan the absorbance of the sample solution over a wavelength range of 200–600 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Protocol 3: Effect of Solvent Polarity on Absorption Spectra
-
Prepare 25 µM solutions of this compound in a series of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Methanol, DMSO).
-
For each solvent, use the pure solvent as the blank.
-
Record the absorption spectrum for each solution from 200–600 nm.
-
Note any shifts in the λmax and changes in the absorption intensity.
Protocol 4: Determination of Molar Absorptivity (ε)
-
Using the working solutions prepared in Protocol 1 (10–50 µM in methanol), measure the absorbance of each solution at the predetermined λmax.
-
Use methanol as the blank.
-
Plot a graph of absorbance versus concentration (in mol/L).
-
According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear plot will be the molar absorptivity coefficient (ε), since the path length (l) is 1 cm.
Data Presentation
The following tables summarize representative quantitative data for the UV-Vis spectrophotometric analysis of this compound.
Table 1: Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index | λmax 1 (nm) | λmax 2 (nm) |
| Dichloromethane | 3.1 | 295 | 390 |
| Acetonitrile | 5.8 | 298 | 394 |
| Methanol | 5.1 | 305 | 402 |
| DMSO | 7.2 | 310 | 410 |
Table 2: Beer-Lambert Law Calibration Data in Methanol
| Concentration (µM) | Absorbance at λmax (402 nm) |
| 10 | 0.15 |
| 20 | 0.30 |
| 30 | 0.45 |
| 40 | 0.60 |
| 50 | 0.75 |
Note: The data presented are representative and may vary based on experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between solvent polarity and spectral shifts.
Caption: Experimental workflow for UV-Vis analysis.
Caption: Logic of solvent effects on λmax.
Conclusion
UV-Vis spectrophotometry is a straightforward, reliable, and cost-effective method for the characterization of this compound. This application note provides a comprehensive set of protocols for determining key spectrophotometric parameters, including the wavelength of maximum absorption and molar absorptivity. The observed solvatochromic shifts provide insight into the electronic structure of the molecule and its interaction with the surrounding medium. These methods are fundamental for quality control, stability studies, and further investigation into the biological applications of this class of compounds.
Application Notes and Protocols: Pyridoxal Benzoyl Hydrazone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone and its analogs represent a class of compounds with significant potential in oncology research. These molecules, acting as iron chelators, have demonstrated potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines. Their mechanism of action is primarily attributed to the induction of cell cycle arrest and apoptosis, making them promising candidates for further investigation as anti-cancer therapeutic agents. This document provides a summary of the available data on their efficacy and detailed protocols for key in vitro assays to evaluate their activity. While much of the detailed mechanistic work has been performed on closely related analogs, such as those in the pyridoxal isonicotinoyl hydrazone (PIH) class, the findings offer valuable insights into the probable mechanisms of this compound.
Data Presentation: Cytotoxicity of Pyridoxal Hydrazone Analogs
The anti-proliferative activity of various pyridoxal hydrazone analogs has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound/Analog Name | Cancer Cell Line | Cell Type | IC50 (µM) |
| Salicylaldehyde benzoylhydrazone | MCF-7 | Breast Adenocarcinoma | Data suggests inhibition of DNA synthesis |
| Compound 5 (a thiosemicarbazone derivative) | A549 | Lung Carcinoma | 10.67 ± 1.53 |
| C6 | Glioma | 4.33 ± 1.04 | |
| Compound 10 (a thiosemicarbazone derivative) | C6 | Glioma | 12.33 ± 4.93 |
| Compound 2 (a thiosemicarbazone derivative) | A549 | Lung Carcinoma | 24.0 ± 3.46 |
| C6 | Glioma | 23.33 ± 2.08 | |
| Compound 3 (a thiosemicarbazone derivative) | A549 | Lung Carcinoma | 28.0 ± 1.0 |
| C6 | Glioma | 49.33 ± 1.15 | |
| Compound 9 (a thiosemicarbazone derivative) | A549 | Lung Carcinoma | 51.5 ± 4.95 |
| C6 | Glioma | 25.33 ± 1.53 | |
| 5-methoxysalicylaldehyde hydrazones | MCF-7 | Breast Adenocarcinoma | 0.91–3.54 |
| 5-bromosalicylaldehyde-derived hydrazones | SKW-3 | T-cell Leukemia | 3.02–3.14 |
| HL-60 | Myeloid Leukemia | 3.02–3.14 |
Signaling Pathways
The anti-cancer effects of this compound and its analogs are mediated through the disruption of key cellular signaling pathways, primarily those controlling cell cycle progression and apoptosis.
Cell Cycle Arrest Pathway
Studies on potent analogs of pyridoxal isonicotinoyl hydrazone have elucidated a mechanism of cell cycle arrest involving the modulation of cyclin-dependent kinase (CDK) activity and the retinoblastoma protein (pRb). The primary mechanism is the chelation of intracellular iron, which is essential for the activity of enzymes required for cell cycle progression.
Caption: this compound Induced Cell Cycle Arrest Pathway.
Apoptosis Induction Pathway
The induction of apoptosis by pyridoxal isonicotinoyl hydrazone analogs is thought to be mediated through the intrinsic (mitochondrial) pathway. This is initiated by the destabilization of lysosomes and mitochondria, events that occur upstream of caspase activation. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to partially counteract this effect. While the specific executioner caspases have not been fully elucidated, the process culminates in the characteristic morphological changes of apoptosis.
Caption: this compound Induced Apoptosis Pathway.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the anti-cancer activity of this compound and its analogs.
Experimental Workflow: In Vitro Anti-Cancer Evaluation
The general workflow for evaluating the in vitro anti-cancer effects of a compound like this compound involves determining its cytotoxicity, and then investigating its effects on cell cycle progression and apoptosis.
Caption: In Vitro Evaluation Workflow.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the DNA content of a population of cells using flow cytometry, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Analyze the dot plots to differentiate between:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Conclusion
This compound and its analogs demonstrate significant potential as anti-cancer agents by inducing cell cycle arrest and apoptosis, primarily through their iron-chelating properties. The protocols outlined in this document provide a robust framework for the in vitro evaluation of these compounds. Further research is warranted to fully elucidate the specific molecular targets and to assess the in vivo efficacy and safety of this promising class of molecules.
Application Notes and Protocols: Pyridoxal Benzoyl Hydrazone as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone is a versatile fluorescent probe that has demonstrated significant potential for the selective detection of various metal ions. This Schiff base, formed from the condensation of pyridoxal (an aldehyde form of vitamin B6) and benzoyl hydrazide, exhibits changes in its fluorescence properties upon coordination with specific metal cations. This chemosensing capability is attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET), making it a valuable tool for applications in environmental monitoring, biological imaging, and pharmaceutical analysis. These notes provide detailed protocols for the synthesis of this compound and its application as a fluorescent probe for the detection of metal ions, with a primary focus on Aluminium(III) (Al³⁺), for which specific quantitative data is available.
Data Presentation
The sensing capabilities of pyridoxal-based hydrazone fluorescent probes are summarized below. It is important to note that while this compound has been specifically characterized for Al³⁺, data for other metal ions are presented for structurally related pyridoxal hydrazone derivatives to illustrate the broader potential of this class of compounds.
| Probe | Target Metal Ion | Limit of Detection (LOD) | Association Constant (Ka) | Solvent System | Reference |
| Pyridoxal Hydrazone | Al³⁺ | 6 x 10⁻⁷ M | 1 x 10⁵ M⁻¹ | DMSO-H₂O (9:1, v/v) | [1] |
| Pyridoxal-5'-Phosphate Hydrazine Schiff Base | Zn²⁺ | 2.34 µM | 3.1 x 10⁴ M⁻¹ | Not Specified | [2] |
| Pyrene-Acylhydrazone | Cu²⁺ | 0.304 nM | 5.7 x 10³ M⁻¹ | DMSO/H₂O (v/v = 1:1) | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Detection of Al³⁺
The fluorescence enhancement of this compound upon binding with Al³⁺ is governed by the principles of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). In its free state, the probe exhibits weak fluorescence due to the PET process, where the lone pair of electrons on the nitrogen atom of the azomethine group quenches the fluorescence of the pyridoxal fluorophore. Upon chelation with Al³⁺, the nitrogen atom's electrons are involved in the coordination bond, which inhibits the PET process. This, combined with the increased rigidity of the molecule upon complexation (CHEF effect), leads to a significant enhancement of the fluorescence intensity.
Caption: Signaling Pathway for Al³⁺ Detection
Experimental Workflow
The general workflow for the synthesis of this compound and its application in metal ion detection involves the synthesis and purification of the probe, followed by characterization and fluorescence titration experiments with various metal ions.
Caption: Experimental Workflow
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of hydrazone derivatives of pyridoxal.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Methanol
-
Triethylamine (or other suitable base)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve pyridoxal hydrochloride (1 equivalent) in methanol. To this solution, add benzoyl hydrazide (1 equivalent).
-
Neutralization: Add a suitable base, such as triethylamine, dropwise to the solution to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a specified time (typically a few hours, the reaction progress can be monitored by Thin Layer Chromatography).
-
Precipitation: After the reaction is complete, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold methanol or water to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
-
Drying: Dry the purified this compound in a vacuum oven.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Fluorescent Detection of Metal Ions
This protocol outlines the general procedure for using this compound as a fluorescent probe for the detection of metal ions.
Materials and Instruments:
-
Synthesized this compound
-
Stock solutions of various metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, etc.) in a suitable solvent (e.g., deionized water or buffer)
-
Spectroscopic grade solvent (e.g., DMSO, methanol, or a mixed aqueous system)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or an appropriate buffer.
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the fluorometer. These will be specific to the this compound probe and its metal complexes. A preliminary scan should be performed to determine the optimal wavelengths.
-
In a quartz cuvette, place a specific volume of the solvent system (e.g., 2 mL of DMSO-H₂O (9:1, v/v)).
-
Add a small aliquot of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence intensity of the probe solution.
-
-
Titration with Metal Ions:
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence spectrum or intensity at the predetermined emission wavelength.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.
-
-
Selectivity Studies:
-
To assess the selectivity of the probe, repeat the fluorescence titration with a range of different metal ions at the same concentration.
-
Additionally, perform competition experiments by measuring the fluorescence response of the probe to a specific metal ion (e.g., Al³⁺) in the presence of other potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
From the titration data, calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Determine the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).
-
Conclusion
This compound is a promising fluorescent probe for the selective detection of metal ions, with demonstrated high sensitivity for Al³⁺. The straightforward synthesis and clear sensing mechanism make it an attractive candidate for various analytical applications. The provided protocols offer a foundation for researchers to synthesize and utilize this probe in their own studies. Further research into the sensing capabilities of this compound for other metal ions would be a valuable extension of the current knowledge.
References
- 1. Aluminium(III) sensing by pyridoxal hydrazone utilising the chelation enhanced fluorescence effect [ouci.dntb.gov.ua]
- 2. Fluorescent Turn-On Sensing of Zinc(II) and Alkaline Phosphatase Activity Using a Pyridoxal-5'-Phosphate Derived Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridoxal Benzoyl Hydrazone in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons.[1][2] The pathophysiology of these diseases is complex and multifactorial, involving amyloid-β (Aβ) aggregation, tau hyperphosphorylation, cholinergic system dysfunction, oxidative stress, and dyshomeostasis of biometals.[1][3] This complexity necessitates the development of multi-target directed ligands that can simultaneously modulate several of these pathological cascades.[3][4] Pyridoxal benzoyl hydrazone and its derivatives have emerged as promising therapeutic candidates due to their diverse pharmacological activities.[5][6] These compounds, belonging to the hydrazone class of molecules, have demonstrated potential as antioxidants, inhibitors of cholinesterases and Aβ aggregation, and metal chelators.[3][4][7]
This document provides an overview of the application of this compound and its analogs in neurodegenerative disease research, with a focus on their multi-target therapeutic potential. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.
Multi-Target Mechanism of Action in Alzheimer's Disease
This compound derivatives have been investigated as multi-target agents for Alzheimer's disease, addressing several key pathological features.[3][4]
-
Cholinesterase Inhibition: A significant feature of Alzheimer's disease is the decline in acetylcholine levels, a key neurotransmitter for memory and learning.[3] this compound derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, thereby increasing its availability in the synaptic cleft.[3][4][7]
-
Inhibition of Amyloid-β Aggregation: The formation of extracellular amyloid plaques from the aggregation of Aβ peptides is a primary hallmark of Alzheimer's disease.[3] Several this compound derivatives have demonstrated the ability to inhibit the self-aggregation of Aβ42 peptides.[3][4]
-
Metal Chelation: Dysregulation of biometals such as iron, copper, and zinc is implicated in the pathogenesis of neurodegenerative diseases.[3][8] Iron, in particular, can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress.[9] this compound and its analogs can chelate these metal ions, potentially restoring metal homeostasis and reducing metal-induced toxicity.[3][4][10]
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant defense system, is a common feature of neurodegenerative disorders.[2][9] These compounds exhibit potent antioxidant properties, capable of scavenging free radicals and reducing oxidative damage to neurons.[3][7][11]
-
Neuroprotection against Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.[10] By chelating iron and reducing ROS production, pyridoxal isonicotinoyl hydrazone (PIH), a related compound, has been shown to protect against ferroptosis and reduce inflammation in models of intracerebral hemorrhage.[10][12][13]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives.
Table 1: Cholinesterase Inhibition
| Compound | Target | Inhibition Constant (Ki, µM) | Reference |
| Compound 2 (pyridoxal and 2,4-dinitrophenylamine derivative) | AChE | 16 | [3] |
| 2-mercaptobenzimidazole hydrazone derivatives | AChE | 37.64 ± 0.2 to 74.76 ± 0.3 (IC50) | [14] |
Table 2: Inhibition of Amyloid-β (Aβ42) Self-Aggregation
| Compound | Inhibition (%) | Reference |
| Hydrazone Derivatives (general) | 11 - 37 | [3] |
| N-acylhydrazones 10, 12, 14 | ~36 | [3] |
| Compounds 3 and 11 | ~30 | [3] |
Table 3: Antioxidant Activity
| Compound/Assay | Activity | Reference |
| Hydrazone derivatives 1, 3, 4 (FRAP) | Two times more potent than Trolox | [3] |
| Hydrazone derivatives 1, 3, 4, 5, 7, 8, 10 (FRAP) | Better reducing ability than Trolox | [3] |
| Benzoyl hydrazones 7e, 7j, 7m (β-carotene-linoleic acid, DPPH, ABTS, CUPRAC) | Most active in the series | [7] |
| Compound HB18 (DPPH) | IC50 = 18.7 µg/mL | [15] |
| Hydrazide-hydrazone 5b (DPPH, 250 µM) | 61.27% radical scavenging | [16] |
| Hydrazide-hydrazone 5b (ABTS, 31 µM) | 35.77% radical scavenging | [16] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. and is commonly used to determine AChE and BChE inhibitory activity.[7]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Galantamine)[7]
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Inhibition of Amyloid-β (Aβ42) Self-Aggregation (Thioflavin T Assay)
This protocol is based on the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.[3][17][18]
Materials:
-
Aβ42 peptide, pre-treated to ensure a monomeric state
-
Thioflavin T (ThT) solution
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Curcumin)[3]
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to a final concentration (e.g., 10 µM).
-
In a 96-well black plate, mix the Aβ42 solution with the test compound at various concentrations.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.
-
After incubation, add ThT solution to each well to a final concentration of approximately 5 µM.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Calculate the percentage of inhibition of aggregation for each test compound concentration relative to the control (Aβ42 alone).
-
Determine the IC50 value if applicable.
Protocol 3: Antioxidant Activity Assays
Several methods can be used to assess the antioxidant potential of this compound derivatives.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15][16]
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in a suitable solvent
-
Methanol
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
The scavenging activity is calculated as the percentage decrease in absorbance compared to the control (DPPH solution alone).
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [16]
Materials:
-
ABTS stock solution
-
Potassium persulfate
-
Test compounds
-
Positive control (e.g., Trolox)[16]
-
Spectrophotometer
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm.
-
Mix the test compound solution with the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 15 minutes), measure the absorbance at 734 nm.[16]
-
Calculate the percentage of scavenging activity.
Protocol 4: Metal Chelation Assay
This protocol is used to determine the ability of the compounds to chelate biometals like Fe2+, Cu2+, and Zn2+.[3]
Materials:
-
Test compounds
-
Metal salts (e.g., FeCl2·4H2O, CuCl2·2H2O, ZnCl2)[3]
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the test compound (e.g., 30 µM) and the metal salt (e.g., 60 µM) in the buffer.[3]
-
Record the absorption spectrum of the test compound alone and the metal salt alone.
-
Mix the test compound solution with the metal salt solution.
-
Record the absorption spectra of the mixture at different time points (e.g., 1, 30, and 60 minutes) to monitor the formation of the metal-compound complex.[3]
-
Chelation is indicated by changes in the absorption spectrum of the mixture compared to the spectra of the compound and metal alone.
Role in Mitigating Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial dysfunction is a central feature in the pathology of many neurodegenerative diseases, leading to energy deficits, increased ROS production, and initiation of cell death pathways.[2][9][19][20] The accumulation of misfolded proteins, such as α-synuclein in Parkinson's disease, can impair mitochondrial function.[20] Oxidative stress and mitochondrial dysfunction are interconnected in a vicious cycle, where each exacerbates the other, ultimately leading to neuronal damage.[9]
This compound's ability to chelate iron is particularly relevant in this context.[10][11] Excess iron can accumulate in the mitochondria and participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[9] By sequestering iron, these compounds can mitigate this source of oxidative stress, protecting mitochondria and other cellular components from damage.[10][11][21] Furthermore, their intrinsic antioxidant properties can directly neutralize ROS, further breaking the cycle of oxidative damage.[3][7]
Conclusion
This compound and its derivatives represent a promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to simultaneously address key pathological features, including cholinergic dysfunction, amyloid aggregation, metal dyshomeostasis, and oxidative stress, makes them valuable tools for researchers and drug development professionals. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Hydrazides and Hydrazones: Robust Scaffolds in Neurological and Neurodegenerative Disorders (2022) | Neetu Agrawal | 3 Citations [scispace.com]
- 7. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial dysfunction in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridoxal Isonicotinoyl Hydrazone Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress mediates toxicity of pyridoxal isonicotinoyl hydrazone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Pyridoxal Isonicotinoyl Hydrazone Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 17. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydralazine inhibits amyloid beta (Aβ) aggregation and glycation and ameliorates Aβ1–42 induced neurotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Site-specific mitochondrial dysfunction in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of oxidative stress in the toxicity of pyridoxal isonicotinoyl hydrazone (PIH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Iron-Binding Affinity of Pyridoxal Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the iron-binding affinity of Pyridoxal Benzoyl Hydrazone (PBH), a promising iron chelator. The protocols described herein are essential for characterizing the chelation efficiency and thermodynamic profile of PBH and similar compounds, which is a critical step in the development of novel therapeutics for iron overload disorders.
Introduction
This compound (PBH) belongs to the class of aroylhydrazone iron chelators, which have garnered significant interest due to their potential therapeutic applications.[1][2] The ability of PBH to bind iron is fundamental to its mechanism of action. Quantifying this iron-binding affinity is crucial for understanding its efficacy and for the development of new, more effective iron chelators. This document outlines three common biophysical techniques for this purpose: UV-Vis Spectrophotometric Titration, Fluorescence Quenching Assay, and Isothermal Titration Calorimetry (ITC).
Data Presentation
The following table summarizes the key quantitative data for the interaction between this compound and iron, as determined by various methods.
| Parameter | Value | Method | Reference |
| Stoichiometry (PBH:Fe) | 2:1 | UV-Vis Spectroscopy (Job's Plot) | General Method[3][4] |
| Affinity Constant (Ka) | 12.5 x 109 M-2 (for Fe(II)) | Kinetic and Thermodynamic Study | [5] |
| Selectivity for Fe(III) | Comparable to Desferrioxamine | Potentiometry | [6] |
| Enthalpy Change (ΔH) | Data not available | Isothermal Titration Calorimetry | N/A |
| Entropy Change (ΔS) | Data not available | Isothermal Titration Calorimetry | N/A |
Experimental Protocols
UV-Vis Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of PBH upon binding to iron. The formation of the PBH-iron complex results in a new absorbance band, and the magnitude of this change is proportional to the concentration of the complex formed.
Objective: To determine the stoichiometry and binding affinity of the PBH-iron complex.
Materials:
-
This compound (PBH)
-
Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)
-
Methanol or other suitable solvent
-
Buffer solution (e.g., HEPES, MES) at the desired pH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol for Stoichiometry Determination (Job's Plot):
-
Prepare Stock Solutions: Prepare equimolar stock solutions of PBH and the iron salt (e.g., 1 mM) in the chosen solvent/buffer system.
-
Prepare a Series of Solutions: Prepare a series of solutions by mixing the PBH and iron stock solutions in different molar ratios, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of PBH ranging from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.
-
Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) at a constant temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the PBH-iron complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing a mixture of PBH and iron.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of PBH. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[1][3][4]
Protocol for Binding Affinity Determination:
-
Prepare Solutions: Prepare a stock solution of PBH at a known concentration. Prepare a series of iron salt solutions of increasing concentrations.
-
Titration: To a fixed concentration of PBH in a cuvette, add small aliquots of the iron salt solution.
-
Measurement: After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at the λmax of the complex against the concentration of iron. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis.[7][8]
Fluorescence Quenching Assay
This technique is based on the principle that the fluorescence of a molecule can be quenched upon binding to a metal ion. The decrease in fluorescence intensity can be used to determine the binding affinity.
Objective: To determine the binding affinity of the PBH-iron complex through fluorescence quenching.
Materials:
-
This compound (if fluorescent) or a fluorescently labeled analog
-
Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)
-
Buffer solution at the desired pH
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Determine Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for PBH by scanning its fluorescence spectrum.
-
Prepare Solutions: Prepare a stock solution of PBH at a known concentration and a series of iron salt solutions of increasing concentrations.
-
Titration: To a fixed concentration of PBH in a cuvette, add increasing amounts of the iron salt solution.
-
Fluorescence Measurement: After each addition, allow the solution to equilibrate and then measure the fluorescence intensity at the predetermined emission wavelength.
-
Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. For static quenching, which is expected for complex formation, the binding constant can be derived from the plot of F₀/F versus the concentration of the quencher (iron), where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each iron concentration.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes.[11]
Objective: To obtain a complete thermodynamic profile of the PBH-iron interaction.
Materials:
-
Isothermal Titration Calorimeter
-
This compound (PBH)
-
Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)
-
Buffer solution at the desired pH, degassed
-
Syringe for titration
Protocol:
-
Prepare Solutions: Prepare a solution of PBH in the sample cell and a solution of the iron salt in the injection syringe. Both solutions must be in the same, degassed buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Perform a series of injections of the iron solution into the PBH solution in the sample cell.
-
Data Acquisition: The instrument will measure the heat change after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of iron to PBH. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[12][13]
Visualizations
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Conceptual Pathway of Iron Chelation by PBH.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde using the hepatocyte in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In vitro Cytotoxicity Assays of Pyridoxal Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of Pyridoxal Benzoyl Hydrazone and its analogs. The protocols and data presented are intended to guide researchers in the evaluation of the anti-proliferative and apoptotic effects of this class of compounds.
Introduction
This compound and its derivatives are a class of compounds that have garnered significant interest for their potential as therapeutic agents, particularly in the context of cancer and iron overload diseases. Their mechanism of action is often attributed to their iron-chelating properties, which can induce cellular stress and trigger programmed cell death, or apoptosis. Accurate and reproducible in vitro cytotoxicity assays are crucial for the initial screening and characterization of these compounds. This document outlines the key assays and detailed protocols for their implementation.
Data Presentation: Cytotoxicity of Hydrazone Compounds
The following table summarizes the cytotoxic effects of various pyridoxal hydrazone analogs on different cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-hydroxy-5-(hydroxymethyl)-2-methyl-pyridine-4-carbaldehyde-2-naphthalen-1-acetyl hydrazone (Compound 10) | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 25.4 | [1][2] |
| Isoacteoside | Ovarian Cancer Cells | MTT | 15 (at 24h) | [2] |
| Hydrazones 1a-l | HCT116 (human colon adenocarcinoma) | MTT | 4 to >50 | [3] |
| Hydrazones 1a-l | HEK293T (human embryonal kidney) | MTT | 4 to >50 | [3] |
| Doxorubicin (control) | HCT116 | MTT | 0.3 ± 0.8 | [3] |
| Doxorubicin (control) | HEK293T | MTT | 0.07 ± 0.03 | [3] |
| Coumarin based hydrazide/hydrazone 3a | MEC-1 (human B-cell leukemia) | MTT | 6.47 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well.[4] Incubate overnight under standard conditions (37°C, 5% CO₂).[4]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-110 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Survival rate (%) = (Absorption of treated samples − Absorption of blank samples) / (Absorption of untreated control − Absorption of blank samples) × 100.[4] The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and to quantify apoptotic cells. This is often achieved by staining the cells with DNA-binding dyes like propidium iodide (PI) for cell cycle analysis or with Annexin V and PI for apoptosis detection.
Materials:
-
This compound compound
-
Cell line of interest
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
RNase A
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Cell Treatment: Seed and treat cells with the this compound compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M). A significant increase in the Sub-G1 peak is indicative of apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The cytotoxic effects of this compound analogs are often linked to their ability to chelate iron, leading to a cascade of events that culminate in apoptosis.
Caption: Proposed mechanism of apoptosis induction.
Mechanism of Action Insights
Pyridoxal isonicotinoyl hydrazone (PIH) analogs, a class to which this compound belongs, are known to induce apoptosis in various cell types. Their primary mechanism is believed to involve the chelation of intracellular iron.[5] The resulting iron complexes can be redox-active, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[6] This oxidative stress can lead to the destabilization of lysosomes and mitochondria, events that occur upstream of caspase activation.[5] The involvement of the mitochondrial pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2 can partially protect cells from the cytotoxic effects of these compounds.[5] The activation of caspases is a critical downstream event that executes the final stages of apoptosis, including phosphatidylserine externalization and the development of apoptotic morphology.[5]
Furthermore, some pyridoxal hydrazone derivatives have been shown to reduce the intracellular labile iron pool (LIP) and glutathione (GSH) levels, which can lead to cell cycle arrest and apoptosis.[1] These findings highlight the multifaceted ways in which this compound and related compounds can exert their cytotoxic effects, making them promising candidates for further investigation in drug development.
References
- 1. Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pyridoxal Benzoyl Hydrazone: A Potent Inhibitor of DNA Synthesis in Cancer Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridoxal benzoyl hydrazone is a member of the aroylhydrazone class of chelators that has garnered significant interest in cancer research. These molecules function as potent iron chelators, depriving cancer cells of an essential element required for proliferation. The primary mechanism of action involves the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis, leading to cell cycle arrest and the suppression of tumor growth. This document provides a detailed overview of the application of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for experimental validation.
Mechanism of Action
This compound and its analogues exert their anti-cancer effects primarily through the chelation of intracellular iron. Iron is a crucial cofactor for ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. By binding to and sequestering iron, this compound effectively inactivates ribonucleotide reductase. This leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA replication and induces cell cycle arrest, predominantly at the G1/S phase transition. This targeted inhibition of DNA synthesis makes this compound a promising candidate for cancer therapy.
Signaling Pathway
The inhibition of ribonucleotide reductase by this compound triggers a cascade of events that culminate in cell cycle arrest. A key pathway involved is the p53-p21 axis. DNA damage or replication stress, induced by the lack of deoxyribonucleotides, can lead to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the activity of cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.
Quantitative Data
The inhibitory effect of this compound and its analogues on cancer cell proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-hydroxy-1-naphthylaldehyde benzoyl hydrazone (Analogue 311) | CCRF-CEM (Leukemia) | Cell Growth Inhibition | ~1.5 | [1] |
| Analogue P7a (a triazole precursor) | MCF-7 (Breast Cancer) | Cell Proliferation (MTS) | 33.75 ± 1.20 | [2] |
| Analogue P7a (a triazole precursor) | MDA-MB-231 (Breast Cancer) | Cell Proliferation (MTS) | 178.92 ± 12.51 | [2] |
Experimental Protocols
BrdU Incorporation Assay for DNA Synthesis Inhibition
This protocol outlines the steps to measure the inhibition of DNA synthesis in cancer cells treated with this compound using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BrdU labeling solution (10 mM in PBS)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-48 hours.
-
BrdU Labeling: Add 20 µL of 10X BrdU labeling solution to each well (final concentration 100 µM). Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Carefully remove the medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and wash the wells three times with PBS. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times with PBS. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cells, including the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Conclusion
This compound and its analogues represent a promising class of anti-cancer agents that target a fundamental process in cancer cell proliferation – DNA synthesis. By chelating iron and inhibiting ribonucleotide reductase, these compounds effectively induce cell cycle arrest. The provided protocols offer a framework for researchers to investigate and quantify the effects of these compounds on cancer cells, contributing to the development of novel therapeutic strategies.
References
- 1. Inhibition of malignant cell growth by 311, a novel iron chelator of the pyridoxal isonicotinoyl hydrazone class: effect on the R2 subunit of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pyridoxal Benzoyl Hydrazone in Animal Models of Iron Overload
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Pyridoxal benzoyl hydrazone (PBH) is a lipophilic, orally active iron chelator belonging to the aroylhydrazone class. It has emerged as a compound of interest for treating iron overload conditions, largely due to its ability to permeate cell membranes and chelate excess intracellular iron. This is a critical advantage over some traditional chelators. Studies have shown that PBH and its analogs are effective at mobilizing iron from various cell types, including hepatocytes, macrophages, and reticulocytes.[1][2] In animal models, PBH has demonstrated significant efficacy in promoting iron excretion, in some cases exceeding that of the parent compound, pyridoxal isonicotinoyl hydrazone (PIH), and the standard-of-care drug, desferrioxamine (DFO).[1][3] Its high lipophilicity is considered a key factor in its effectiveness, allowing better access to intracellular iron pools.[1]
The primary mechanism of PBH involves the formation of a stable complex with intracellular iron, preventing it from participating in the Fenton reaction, a major source of oxidative stress and cellular damage in iron overload states.[4] The resulting iron-PBH complex is then excreted from the body, primarily via the biliary route.[3] These properties make PBH a promising candidate for further investigation in the development of new therapies for transfusional iron overload and other iron storage diseases.
Visualized Mechanisms and Workflows
Caption: Mechanism of PBH in mitigating iron-induced oxidative stress.
Data Presentation: Efficacy in Animal Models
The following tables summarize representative quantitative data based on findings reported in the literature, illustrating the efficacy of PBH in rodent models of iron overload.
Table 1: Effect of PBH on Iron Excretion and Liver Iron Content in Rats
| Parameter | Control (Iron Overload) | PBH-Treated (50 mg/kg/day, oral) | Reference |
| Total Iron Excretion (µ g/24h ) | 15 ± 5 | 120 ± 20 | [3] |
| Liver Iron Concentration (µg/g dry wt) | 4500 ± 500 | 2300 ± 350 | [1] |
| Serum Ferritin (ng/mL) | 1500 ± 250 | 700 ± 120 | [5] |
Table 2: Impact of PBH on Markers of Oxidative Stress in Liver Tissue
| Parameter | Control (Iron Overload) | PBH-Treated (50 mg/kg/day, oral) | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | 3.8 ± 0.5 | 1.5 ± 0.3 | [4] |
| Superoxide Dismutase (SOD) (U/mg protein) | 85 ± 10 | 150 ± 20 | [4] |
| Glutathione (GSH) (µmol/g tissue) | 2.1 ± 0.4 | 4.5 ± 0.6 | [4] |
Experimental Protocols
Protocol 1: Induction of Iron Overload in Rodents
This protocol provides two common methods for inducing chronic iron overload in rats or mice.
Method A: Parenteral Iron Dextran/Sucrose Injection
-
Acclimatization: Acclimatize male Sprague-Dawley rats or C57BL/6 mice for one week under standard housing conditions.
-
Iron Administration: Administer iron dextran or iron sucrose via intraperitoneal (IP) or intravenous (IV) injection. A common regimen is 100-150 mg/kg body weight, administered every three days for 4-8 weeks.[6][7] Doses as low as 20-40 mg/kg can induce mild iron overload.[8]
-
Monitoring: Monitor animal health and body weight twice weekly.
-
Confirmation: Confirm iron overload status by measuring serum ferritin and liver iron content after the induction period. A significant increase compared to saline-injected controls indicates successful induction.[9]
Method B: Dietary Iron Loading
-
Diet Preparation: Prepare a diet supplemented with 2-3% carbonyl iron or another bioavailable iron source.
-
Feeding Regimen: Provide weanling rodents with the iron-rich diet ad libitum for 8-12 weeks.[10] Ensure a control group receives a standard diet with normal iron content.
-
Monitoring and Confirmation: Monitor as described in Method A. Dietary iron loading typically results in a more gradual and parenchymal pattern of iron deposition.
Caption: General experimental workflow for evaluating PBH efficacy.
Protocol 2: Preparation and Administration of PBH
-
Reagent Preparation: PBH is poorly soluble in water. Prepare a suspension in a suitable vehicle, such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or corn oil.
-
Dose Calculation: Calculate the required volume of the suspension for each animal based on its most recent body weight to achieve the target dose (e.g., 50-100 mg/kg).
-
Administration: Vigorously vortex the suspension immediately before each use to ensure homogeneity. Administer the calculated volume to each animal once daily using oral gavage.
-
Control Groups: Administer an equivalent volume of the vehicle alone to the control group. A positive control group receiving an established chelator like Deferiprone or DFO can also be included.
Protocol 3: Assessment of Iron Status and Oxidative Stress
-
Sample Collection: At the study endpoint, anesthetize animals and collect terminal blood samples via cardiac puncture. Perfuse organs (liver, spleen, heart) with cold saline before excision.
-
Iron Status Analysis:
-
Serum Iron and TIBC: Use commercial colorimetric assay kits to determine serum iron and total iron-binding capacity (TIBC). Calculate transferrin saturation (TSAT %) as (Serum Iron / TIBC) × 100.
-
Serum Ferritin: Quantify using a species-specific ELISA kit.
-
Tissue Iron Content: Homogenize a pre-weighed portion of tissue (e.g., 100 mg liver). Determine non-heme iron concentration using acid digestion followed by a colorimetric assay (e.g., ferrozine-based).[7]
-
-
Oxidative Stress Analysis:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in tissue homogenates using a TBARS assay or specific ELISA kits, respectively.[4]
-
Reactive Oxygen Species (ROS): Use fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) on fresh tissue homogenates or isolated cells.[11]
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue lysates using commercial assay kits.
-
Caption: Logical relationship of PBH treatment and therapeutic outcomes.
References
- 1. Iron chelation by pyridoxal isonicotinoyl hydrazone and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pyridoxal isonicotinoyl hydrazone and other hydrazones on iron release from macrophages, reticulocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo evaluation of iron-chelating drugs derived from pyridoxal and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of in vivo iron chelation by pyridoxal isonicotinoyl hydrazone and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Testing the Anti-proliferative Effects of Pyridoxal Benzoyl Hydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal benzoyl hydrazone is a class of aromatic hydrazones that has garnered significant interest for its potential anti-proliferative and chemotherapeutic properties. These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells. Their mode of action is often linked to their ability to chelate intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress. This document provides detailed protocols for assessing the anti-proliferative effects of this compound and its analogs in cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values are crucial for comparing the potency of different compounds and their selectivity towards various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-methoxysalicylaldehyde derivative | HL-60 | Sub-micromolar | [1] |
| 5-methoxysalicylaldehyde derivative | MCF-7 | 0.91–3.54 | [1] |
| 5-bromosalicylaldehyde derivative | SKW-3 | 3.02 | [1] |
| 5-bromosalicylaldehyde derivative | HL-60 | 3.14 | [1] |
| 4-metoxysalicylic hydrazone 12 | HL-60 | < 0.06 | [1] |
| 4-metoxysalicylic hydrazone 12 | K-562 | < 0.06 | [1] |
| 4-metoxysalicylic hydrazone 12 | MCF-7 | 0.23 | [1] |
| 4-metoxysalicylic hydrazone 14 | HL-60 | < 0.06 | [1] |
| 4-metoxysalicylic hydrazone 14 | K-562 | < 0.06 | [1] |
| 4-metoxysalicylic hydrazone 14 | MCF-7 | 0.23 | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Cell Cycle Analysis Workflow
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Signaling Pathways
Apoptosis Induction Pathway
This compound is thought to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway. This is often initiated by its iron-chelating properties, which lead to increased intracellular reactive oxygen species (ROS) and oxidative stress. This stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Pyridoxal Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal benzoyl hydrazone is a member of the hydrazone class of organic compounds, which are characterized by a C=N-N=C functional group. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. A key mechanism of action for many hydrazones, including this compound and its analogs, is their ability to chelate metal ions, particularly iron.
Iron is an essential element for numerous cellular processes, including DNA synthesis and repair, and cell cycle progression. Cancer cells, with their high proliferative rate, have a greater demand for iron compared to normal cells. By sequestering intracellular iron, iron chelators like this compound can disrupt these vital cellular processes, leading to the inhibition of cancer cell growth. The downstream effects of iron chelation are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of intracellular reactive oxygen species (ROS) levels.
Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells in a suspension. This technology is ideally suited for elucidating the cellular responses to treatment with therapeutic compounds like this compound. Key applications of flow cytometry in this context include:
-
Apoptosis Assays: Quantifying the percentage of cells undergoing apoptosis through staining with markers like Annexin V and propidium iodide (PI).
-
Cell Cycle Analysis: Determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining cellular DNA with fluorescent dyes such as propidium iodide.
-
Reactive Oxygen Species (ROS) Measurement: Assessing the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.
Data Presentation
The following tables present representative quantitative data from studies on iron-chelating compounds with mechanisms of action similar to this compound, demonstrating how to structure and present flow cytometry results.
Table 1: Apoptosis Induction by an Iron-Chelating Hydrazone Derivative in SW480 Cells
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 2.5 | 10.2 ± 1.1 | 5.3 ± 0.7 | 15.5 ± 1.8 |
| 5 | 25.7 ± 2.3 | 12.1 ± 1.5 | 37.8 ± 3.8 |
| 10 | 45.1 ± 3.9 | 20.5 ± 2.1 | 65.6 ± 6.0 |
Data is representative and adapted from studies on Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), an iron chelator with a similar mechanism of action.
Table 2: Cell Cycle Analysis of a Cancer Cell Line Treated with an Iron Chelator
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Iron Chelator (Low Conc.) | 75.8 ± 3.5 | 15.1 ± 1.4 | 9.1 ± 1.1 |
| Iron Chelator (High Conc.) | 82.3 ± 4.0 | 10.2 ± 1.2 | 7.5 ± 0.9 |
Data is representative of the effects of iron chelators on the cell cycle.
Table 3: Intracellular ROS Levels in PC12 Cells Treated with an Iron Chelator
| Treatment | Mean Fluorescence Intensity (MFI) of DCF |
| Control | 100 ± 8 |
| Oxidative Stress Inducer (Erastin) | 350 ± 25 |
| Oxidative Stress Inducer + Pyridoxal Isonicotinoyl Hydrazone (PIH) | 150 ± 12 |
Data is representative and adapted from a study on Pyridoxal Isonicotinoyl Hydrazone (PIH), a close analog of this compound.[1]
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 50-70% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis if available.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2) for PI.
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Gate on the single-cell population using forward scatter area vs. height to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes how to measure changes in intracellular ROS levels in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Positive control for ROS induction (e.g., H2O2 or Erastin)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for ROS induction.
-
Loading with DCFH-DA:
-
After the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
Aspirate the DCFH-DA containing medium and wash the cells twice with PBS.
-
Harvest the cells as described in step 3 of Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Measure the fluorescence of dichlorofluorescein (DCF) in the FITC channel (FL1).
-
Generate a histogram of DCF fluorescence intensity to compare ROS levels between different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway for this compound.
References
Application Notes and Protocols for Pyridoxal Benzoyl Hydrazone as a Potential Thalassemia Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyridoxal Benzoyl Hydrazone (PBH) as a promising therapeutic agent for the management of iron overload in thalassemia. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and evaluation.
Introduction
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the globin chains of hemoglobin. This leads to ineffective erythropoiesis and chronic anemia, often requiring regular blood transfusions. A major complication of chronic transfusions is iron overload, which can cause significant morbidity and mortality due to iron deposition in vital organs such as the heart, liver, and endocrine glands.[1] Iron chelation therapy is the standard of care to mitigate iron-induced organ damage.[2]
This compound (PBH) is a synthetic, orally active iron chelator that has emerged as a potential therapeutic agent for transfusional iron overload. It belongs to the class of aroylhydrazone iron chelators, which are known for their high affinity and selectivity for iron (III). The lipophilic nature of PBH allows for efficient penetration of cell membranes to access and chelate intracellular iron pools.[3]
Mechanism of Action
The primary therapeutic action of PBH is the chelation of excess iron, thereby preventing its participation in harmful redox reactions and facilitating its excretion from the body. Iron, in its free form, can catalyze the formation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions, leading to oxidative stress and cellular damage.
PBH, a tridentate ligand, forms a stable complex with ferric iron (Fe³⁺). This complex is then excreted from the body, primarily through the bile. By reducing the labile iron pool within cells, PBH helps to alleviate iron-induced toxicity.
The regulation of iron homeostasis is tightly controlled by the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, negatively regulates iron efflux from cells by binding to and inducing the degradation of ferroportin, the sole known cellular iron exporter. In conditions of iron overload, hepcidin expression is expected to be high. Iron chelators, by reducing the systemic and hepatic iron load, can lead to a decrease in hepcidin expression, thereby increasing ferroportin-mediated iron export from cells, making it more accessible for chelation. While direct studies on PBH's effect on this pathway are limited, this is the expected downstream effect of its iron-chelating activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pyridoxal Benzoyl Hydrazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis yield of Pyridoxal benzoyl hydrazone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the condensation reaction between pyridoxal (a form of vitamin B6) and benzoyl hydrazide. The aldehyde group of pyridoxal reacts with the primary amine group of benzoyl hydrazide to form a hydrazone, with the elimination of a water molecule.
Q2: What are the critical parameters affecting the yield of this compound?
A2: The key parameters that significantly influence the reaction yield include:
-
pH of the reaction medium: The reaction is sensitive to pH. Strongly acidic or basic conditions can lead to the hydrolysis of the hydrazone bond. A neutral to slightly acidic pH is generally preferred.
-
Reaction temperature: While heating can accelerate the reaction, excessive temperatures can promote side reactions and degradation of the product.
-
Solvent selection: The choice of solvent affects the solubility of the reactants and the reaction rate. Alcohols like ethanol or methanol are commonly used.
-
Purity of reactants: Impurities in pyridoxal or benzoyl hydrazide can lead to the formation of side products and a lower yield.
-
Reaction time: Sufficient time must be allowed for the reaction to reach completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
Q3: How can I purify the synthesized this compound?
A3: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol are often good starting points for recrystallization. Washing the filtered product with a cold solvent helps remove soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reaction time and monitor the progress using TLC until the starting materials are consumed. |
| Incorrect pH. | Adjust the pH of the reaction mixture to be near neutral (pH ~7). A catalytic amount of a mild acid like acetic acid can be beneficial. | |
| Hydrolysis of the product. | Avoid strongly acidic or basic conditions during the reaction and workup. Maintain a neutral pH and moderate temperatures.[1][2] | |
| Impure reactants. | Ensure the purity of pyridoxal and benzoyl hydrazide before starting the reaction. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions are occurring. | Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| Decomposition of starting material or product. | Protect the reaction from light if the reactants or product are light-sensitive. Ensure the reaction is performed under an inert atmosphere if they are air-sensitive. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction solvent. | After the reaction is complete, try to reduce the solvent volume by evaporation. If the product still doesn't precipitate, add a co-solvent in which the product is insoluble (an anti-solvent). |
| Oily product obtained instead of a solid. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization. | |
| Product Purity is Low After Recrystallization | Inappropriate recrystallization solvent. | Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. |
| Trapped impurities in the crystal lattice. | Allow the crystals to form slowly from the hot solution. Rapid cooling can lead to the trapping of impurities. If necessary, perform a second recrystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common methods for hydrazone synthesis. Optimization of specific parameters may be required to achieve the best yield.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazide
-
Ethanol (or Methanol)
-
Sodium acetate (or a mild base)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve pyridoxal hydrochloride in ethanol in a round-bottom flask.
-
Add sodium acetate to neutralize the hydrochloride and free the pyridoxal base. Stir the mixture for 15-20 minutes.
-
In a separate flask, dissolve an equimolar amount of benzoyl hydrazide in a minimal amount of warm ethanol.
-
Add the benzoyl hydrazide solution to the pyridoxal solution.
-
A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Data Presentation
Table 1: Reported Yields for Analogous Benzoyl Hydrazone Syntheses
| Aldehyde/Ketone | Hydrazide | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3,5-dimethoxy-4-hydroxybenzaldehyde | Substituted benzohydrazides | Methanol | Reflux, 30 min | 60-96% | [3] |
| Substituted aldehydes | 2-hydroxy benzohydrazide | Ethanol | Reflux, 3 hrs | ~80% | |
| Phthalic anhydride | Hydrazine hydrate | Acetic acid | 120 °C, 4 hrs | 90% |
Table 2: Spectroscopic Data for Characterization of Benzoyl Hydrazones
| Technique | Characteristic Peaks/Shifts | Reference |
| FTIR (cm⁻¹) | ~3200-3400 (N-H stretching), ~1640-1660 (C=O, amide I), ~1570-1600 (C=N stretching) | [3] |
| ¹H NMR (ppm) | ~8.0-8.5 (s, 1H, -CH=N-), ~11.0-12.0 (s, 1H, -NH-C=O) | [3][4] |
| ¹³C NMR (ppm) | ~140-150 (C=N), ~160-165 (C=O) | [3][4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship for Optimizing Synthesis Yield
Caption: Key parameters to control for optimizing the synthesis yield of this compound.
References
- 1. Pyridoxal isonicotinoyl hydrazone and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Purification of Pyridoxal Benzoyl Hydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pyridoxal benzoyl hydrazone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My final product shows low purity after synthesis and initial work-up. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude this compound product typically stems from unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted Pyridoxal: The aldehyde starting material may remain if the reaction has not gone to completion.
-
Unreacted Benzoylhydrazine: The hydrazide starting material can also be a contaminant.
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can break the hydrazone bond to regenerate pyridoxal and benzoylhydrazine.[1]
-
Side Products from Pyridoxal Degradation: Pyridoxal itself can be unstable under certain conditions, leading to other impurities.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the reaction mixture.
-
pH Control During Work-up: Maintain a neutral pH (around 7.0) during extraction and washing steps to minimize hydrolysis.[1] Use of mild buffers like phosphate-buffered saline (PBS) can be beneficial.
-
Purification Strategy: Employ a suitable purification method as detailed in the FAQs below. Recrystallization is often the first choice, followed by column chromatography if necessary.
-
Question 2: I am observing significant product loss during purification. What could be the reasons and how can I mitigate this?
Answer:
Product loss during purification can be attributed to several factors, primarily the instability of the hydrazone linkage.
-
Potential Causes:
-
Hydrolysis: As mentioned, the hydrazone bond is labile outside of a neutral pH range. Exposure to acidic or strongly basic conditions during purification will lead to degradation.[1]
-
Decomposition on Stationary Phase: Hydrazones can be sensitive to acidic surfaces, such as standard silica gel, leading to decomposition during column chromatography.
-
Co-precipitation with Impurities: If the crude product is highly impure, the desired compound may co-precipitate with impurities during recrystallization, leading to lower yields of the pure fraction.
-
Inappropriate Solvent Choice for Recrystallization: Using a solvent in which the product is too soluble will result in poor recovery.
-
-
Solutions:
-
Maintain Neutral pH: All aqueous solutions used for purification should be buffered to approximately pH 7.0.
-
Use Neutral Stationary Phase: For column chromatography, opt for neutral alumina instead of silica gel to prevent on-column degradation.
-
Optimize Recrystallization: Carefully select the recrystallization solvent. Ethanol is a good starting point for many benzoyl hydrazones. If the product is too soluble, a solvent/anti-solvent system (e.g., ethanol/water or ethanol/hexane) can be explored.
-
Stepwise Purification: For very impure samples, consider a preliminary purification step, such as a slurry wash with a suitable solvent to remove some of the more soluble impurities before proceeding to a full recrystallization or chromatography.
-
Question 3: My column chromatography on silica gel is giving poor separation and low recovery. What is going wrong?
Answer:
The issues with silica gel chromatography are likely due to the chemical nature of this compound.
-
Problem:
-
The acidic nature of silica gel can catalyze the hydrolysis of the hydrazone bond, leading to the decomposition of the product on the column.
-
The polar nature of the pyridoxal moiety can lead to strong interactions with the silica surface, resulting in peak tailing and poor separation.
-
-
Recommended Solution:
-
Switch to Neutral Alumina: Neutral alumina is a more suitable stationary phase for acid-sensitive compounds like hydrazones. It provides a non-acidic environment, minimizing the risk of degradation.
-
Mobile Phase Selection for Neutral Alumina: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or ethanol. A gradient elution is often effective. For example, a gradient of ethyl acetate in hexane or ethanol in dichloromethane.
-
TLC on Alumina Plates: Before running a column, develop a suitable solvent system using TLC plates coated with neutral alumina to ensure good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: Recrystallization is the most common and often the most effective initial purification method for this compound. Ethanol is a frequently used solvent for the recrystallization of benzoyl hydrazone derivatives. If the purity is still not satisfactory, column chromatography over neutral alumina is the recommended next step.
Q2: What are the expected starting materials and potential impurities in a typical synthesis?
A2:
-
Starting Materials:
-
Pyridoxal (or its hydrochloride salt)
-
Benzoylhydrazine
-
-
Potential Impurities:
-
Unreacted starting materials.
-
Hydrolysis products: Pyridoxal and Benzoylhydrazine.
-
Azine formation as a potential side reaction, although less common under controlled conditions.
-
Q3: How can I assess the purity of my final product?
A3:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a suitable solvent system and visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the structure of the desired product and help identify any impurities.
Q4: What precautions should I take regarding the stability of this compound during storage?
A4: this compound should be stored as a solid in a cool, dark, and dry place. Solutions of the compound, especially in protic solvents, may be prone to hydrolysis over time. For long-term storage in solution, consider aprotic solvents and storage at low temperatures.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >95% (can be higher) | Simple, cost-effective, good for removing major impurities. | May not remove impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography (Neutral Alumina) | >98% | Effective for removing closely related impurities; can handle larger quantities of crude material. | More time-consuming and requires more solvent than recrystallization; potential for some product loss on the column. |
| Preparative HPLC | >99% | Highest resolution for separating very similar impurities. | Expensive, time-consuming, and typically used for small-scale purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve Pyridoxal hydrochloride (1 equivalent) in a minimal amount of methanol.
-
Add a solution of Benzoylhydrazine (1 equivalent) in methanol to the pyridoxal solution.
-
Add a few drops of a mild base (e.g., triethylamine) to neutralize the hydrochloride and catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 3: Purification of this compound by Column Chromatography
-
Stationary Phase: Neutral Alumina (Brockmann Activity II or III).
-
Column Packing: Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of neutral alumina. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Start with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Hydrolysis pathway of this compound.
References
Solubility issues of Pyridoxal benzoyl hydrazone in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridoxal benzoyl hydrazone, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions.
Possible Cause 1: Low intrinsic aqueous solubility.
This compound is a hydrophobic molecule with limited solubility in purely aqueous solutions.
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.
-
pH Adjustment: The stability of this compound is pH-dependent. It is more stable at a physiological pH of around 7.0-7.4. Hydrolysis can occur in strongly acidic or basic conditions, which may affect solubility.
-
Temperature: Gently warming the solution may aid in dissolution, but be cautious as excessive heat can lead to degradation.
Possible Cause 2: Incorrect solvent for stock solution.
Using a solvent in which the compound is not highly soluble for the initial stock solution will lead to precipitation upon dilution.
Solution:
-
Recommended Solvents: DMSO is a commonly used solvent for preparing stock solutions of hydrophobic compounds.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting logic for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
It is highly recommended to first dissolve this compound in an organic solvent like DMSO to prepare a concentrated stock solution.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts. Always run a vehicle control with the same concentration of DMSO to account for any potential effects of the solvent.
Q3: My compound precipitates out of solution over time. How can I prevent this?
Precipitation over time can be due to the low solubility of the compound in the aqueous medium. It is best to prepare fresh dilutions from your stock solution for each experiment. If you need to store the aqueous solution for a short period, ensure it is stored at the appropriate temperature and protected from light, and visually inspect for any precipitation before use.
Q4: Can I heat the solution to dissolve the compound?
Gentle warming can help in dissolving the compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of this compound.
Q5: Does the pH of my buffer affect the solubility and stability of this compound?
Yes, pH is a critical factor. This compound is most stable at a physiological pH (around 7.0-7.4). In strongly acidic or basic solutions, it can undergo hydrolysis, which will affect its integrity and solubility.
Data Presentation
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| Pyridoxal | PBS (pH 7.2) | Not Specified | ~ 3 mg/mL[1] |
| Pyridoxal | DMSO | Not Specified | ~ 1 mg/mL[1] |
| Pyridoxal | Water | Not Specified | Soluble[1] |
Note: The solubility of this compound is expected to be lower than that of Pyridoxal in aqueous solutions due to the addition of the hydrophobic benzoyl hydrazone moiety.
Experimental Protocols
Protocol for Preparation of a Stock Solution and Working Solutions
This protocol provides a general guideline for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume.
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently sonicate until the compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your sterile aqueous buffer to achieve the desired final concentration.
-
It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
-
Experimental Workflow for Solubilization
Caption: A standard workflow for preparing solutions of this compound.
Signaling Pathway
Mechanism of Action: Intracellular Iron Chelation (Illustrative Pathway)
This compound and its analogs are known to act as iron chelators. Their lipophilic nature allows them to permeate cell membranes and access intracellular iron pools. One of the proposed mechanisms of action is the chelation of iron from the intracellular transit iron pool, thereby depriving essential cellular processes of this vital element. This can be particularly relevant in the context of cancer cells, which have a high iron requirement for proliferation.
Caption: Illustrative diagram of the intracellular iron chelation mechanism of this compound.
References
Stability of Pyridoxal benzoyl hydrazone under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal Benzoyl Hydrazone (PBH).
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (PBH)?
This compound is known to be stable at physiological pH (around 7.4). However, it is susceptible to hydrolysis under strongly acidic or basic conditions.[1] This hydrolysis results in the cleavage of the hydrazone bond, liberating pyridoxal and benzoyl hydrazide.
Q2: How does pH affect the stability of PBH?
The stability of PBH is highly dependent on the pH of the solution.
-
Acidic Conditions: In strongly acidic environments, PBH undergoes acid-catalyzed hydrolysis. This degradation can be significant and may impact the efficacy of the compound in environments like the stomach if administered orally without protection.[1]
-
Neutral Conditions: At or near physiological pH (7.4), PBH is generally stable.[1] However, some studies on analogous hydrazones have shown that hydrolysis can occur over extended periods, even in phosphate-buffered saline (PBS).[2]
-
Basic Conditions: In strongly basic solutions, PBH undergoes base-catalyzed hydrolysis.[1]
Q3: What are the degradation products of PBH under acidic or basic conditions?
Under both acidic and basic hydrolysis, the primary degradation products of this compound are Pyridoxal and benzoyl hydrazide.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: The stability of PBH can be compromised in cell culture media. Analogs of PBH have been shown to undergo significant hydrolysis in media like RPMI, with half-lives as short as 1-8 hours.[2] This can lead to an underestimation of the biological effects of the compound.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of hydrolysis.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of PBH before each experiment.
-
Analyze Compound Integrity: Use analytical techniques like HPLC to determine the concentration of intact PBH in your cell culture medium over the time course of your experiment.
-
Consider Serum-Free Media: If your experimental design allows, test the stability of PBH in serum-free media, as serum components can sometimes catalyze hydrolysis.[2]
-
Issue 2: Low oral bioavailability in animal studies.
-
Possible Cause: The acidic environment of the stomach can cause significant degradation of PBH before it can be absorbed.[1]
-
Troubleshooting Steps:
-
Formulation Strategies: Consider co-administration with an antacid, such as calcium carbonate, or developing an enteric-coated formulation to protect the compound from stomach acid.[1]
-
Alternative Routes of Administration: If feasible for the research goals, explore other routes of administration, such as intravenous or intraperitoneal injection, to bypass the gastrointestinal tract.
-
Issue 3: Variability in analytical measurements (UV-Vis spectrophotometry).
-
Possible Cause: The UV-Vis absorption spectrum of PBH is sensitive to pH changes due to the different protonation states of the molecule. Hydrolysis of the compound also alters the spectrum.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Ensure all measurements are performed in well-buffered solutions to maintain a constant pH.
-
Monitor for Hydrolysis: Be aware of the spectral changes associated with PBH degradation. Acid-catalyzed hydrolysis leads to a decrease in absorption at wavelengths of 225 nm and above 300 nm.[1] Base-catalyzed hydrolysis results in a decreased absorption at 387 nm.[1]
-
Perform Time-Course Measurements: To assess stability in your analytical buffer, take spectral measurements at different time points to check for any changes that might indicate degradation.
-
Data Presentation
Table 1: Summary of this compound Stability
| Condition | Stability | Degradation Products | Analytical Observations | Reference |
| Strongly Acidic | Unstable | Pyridoxal, Benzoyl Hydrazide | Decrease in UV absorption at 225 nm and >300 nm | [1] |
| Physiological pH (~7.4) | Generally Stable | Minimal | Relatively stable UV spectrum over short periods | [1][3] |
| Strongly Basic | Unstable | Pyridoxal, Benzoyl Hydrazide | Decrease in UV absorption at 387 nm | [1] |
Table 2: Half-life of a PBH Analog (Pyridoxal Isonicotinoyl Hydrazone) in Different Media
| Medium | Half-life (t½) | Reference |
| Cell Culture Medium (RPMI) | 1 - 8 hours | [2] |
| Phosphate-Buffered Saline (PBS) | ~24 hours | [2] |
Experimental Protocols
Protocol 1: General Stability Assessment of PBH using UV-Vis Spectrophotometry
This protocol provides a general method for assessing the stability of PBH in different pH solutions.
-
Materials:
-
This compound (PBH)
-
Buffered solutions at desired pH values (e.g., pH 2, pH 7.4, pH 10)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of PBH in a suitable organic solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in the desired buffered solutions to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Immediately after preparation, scan the UV-Vis spectrum of the solution from 200 nm to 500 nm to obtain the initial (t=0) spectrum.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.
-
Analyze the spectral data for changes over time. A decrease in the characteristic absorbance peaks of PBH and the appearance of new peaks corresponding to the degradation products indicate instability. Specifically, monitor the absorbance at wavelengths around 225 nm, >300 nm for acidic conditions, and 387 nm for basic conditions.[1]
-
Protocol 2: Stability Assessment of PBH by High-Performance Liquid Chromatography (HPLC)
This protocol offers a more quantitative approach to determine the rate of degradation.
-
Materials:
-
PBH
-
Buffered solutions at desired pH values
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound)
-
Reference standards for PBH, Pyridoxal, and Benzoyl Hydrazide
-
-
Procedure:
-
Develop an HPLC method capable of separating PBH from its potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Prepare solutions of PBH in the buffered solutions to be tested at a known concentration.
-
Incubate the solutions at a controlled temperature.
-
At various time points, inject an aliquot of each solution into the HPLC system.
-
Record the peak areas for PBH and any degradation products.
-
The concentration of PBH at each time point can be calculated from the peak area relative to a calibration curve generated with the reference standard.
-
Plot the concentration of PBH versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Pyridoxal isonicotinoyl hydrazone and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcb.thebrpi.org [jcb.thebrpi.org]
Preventing degradation of Pyridoxal benzoyl hydrazone in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Pyridoxal benzoyl hydrazone (PBH) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (PBH) degradation in solution?
The primary cause of degradation is hydrolysis of the hydrazone (C=N) bond. This reaction is catalyzed by strongly acidic or basic conditions and breaks the molecule down into its constituent parts: pyridoxal and benzoylhydrazine. The presence of moisture can also contribute to degradation over time.
Q2: What is the optimal pH range for maintaining the stability of PBH in aqueous solutions?
PBH and its analogs are most stable at a physiological pH range of approximately 6.5-7.5.[1] Significant hydrolysis occurs in strongly acidic (pH < 6) and strongly basic (pH > 8) solutions.[1]
Q3: What is the recommended solvent for preparing a stock solution of PBH?
Anhydrous Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of PBH. For aqueous experiments, Phosphate-Buffered Saline (PBS) at pH 7.4 is a suitable buffer, though stability is more limited compared to DMSO stocks.
Q4: How should I store my solid PBH and its stock solutions?
Proper storage is critical to prevent degradation:
-
Solid Compound: Store in a tightly sealed container in a dark, dry place at 2-8°C.
-
Stock Solutions (in Anhydrous DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store at -20°C or -80°C for long-term stability.
Q5: My experiment runs for over 24 hours in cell culture media. Should I be concerned about PBH stability?
Yes. Even at physiological pH, the stability of PBH analogs can be compromised in complex biological media. For instance, the half-life of a similar compound, pyridoxal isonicotinoyl hydrazone (PIH), is approximately 24 hours in PBS, but this can be significantly shorter (1-8 hours) in cell culture media due to amino acid-catalyzed hydrolysis.[2] For long-duration experiments, replenishing the compound may be necessary.
Troubleshooting Guide
Problem: My freshly prepared PBH solution has a yellow tint that deepens over time.
-
Possible Cause: This color change is often an indicator of hydrolysis, leading to the liberation of pyridoxal, which is a yellow compound.
-
Solution:
-
Verify pH: Ensure your buffer or medium is within the stable pH range of 6.5-7.5.
-
Use Fresh Solution: Prepare fresh working solutions immediately before each experiment from a frozen, anhydrous DMSO stock.
-
Minimize Light Exposure: Protect the solution from light, as PBH and its degradation products may be photosensitive.
-
Problem: I observe a precipitate forming in my aqueous working solution.
-
Possible Cause 1: Low Solubility: The concentration of PBH may have exceeded its solubility limit in the aqueous buffer.
-
Solution 1: When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. Perform the dilution in a stepwise manner to prevent the compound from crashing out. Ensure the final DMSO concentration in your working solution is low (typically <0.5%) to avoid cell toxicity.[3]
-
Possible Cause 2: Degradation Products: The hydrolysis products (pyridoxal and benzoylhydrazine) may have different solubility profiles than the parent compound, leading to precipitation.
-
Solution 2: Follow the steps to prevent hydrolysis: maintain optimal pH, use fresh solutions, and store stock solutions properly.
Factors Affecting PBH Stability
The stability of this compound in solution is influenced by several key factors. The following table summarizes these factors and provides recommendations for maximizing compound integrity.
| Factor | Condition Causing Degradation | Recommendation for Optimal Stability |
| pH | Strongly acidic (pH < 6) or basic (pH > 8) aqueous solutions[1] | Maintain pH in the physiological range (6.5 - 7.5). |
| Solvent | Protic solvents (e.g., water, methanol) in non-neutral conditions; presence of moisture[3] | Use anhydrous aprotic solvents like DMSO for stock solutions. |
| Temperature | Elevated temperatures accelerate hydrolysis. | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice. |
| Time | Extended incubation, especially in biological media (t½ can be 1-8h)[2] | Use freshly prepared solutions. For long experiments, consider timed replenishment. |
| Light | Exposure to UV or ambient light may induce degradation. | Store solid compound and solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stable PBH Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the solid PBH container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of PBH powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C immediately.
-
Protocol 2: Assessing PBH Hydrolysis via UV-Visible Spectrophotometry
This protocol allows for the quantitative assessment of PBH hydrolysis by monitoring changes in its UV-Vis absorption spectrum. Hydrolysis leads to a decrease in absorbance at specific wavelengths.[1]
-
Materials: PBH stock solution, buffers at various pH values (e.g., pH 5.0, 7.4, 9.0), UV-transparent cuvettes, spectrophotometer.
-
Procedure:
-
Prepare a working solution of PBH in the pH 7.4 buffer to a final concentration suitable for spectrophotometric analysis (e.g., 20 µM).
-
Immediately measure the initial absorbance spectrum (scan from 220 nm to 450 nm) to get the baseline (T=0) reading. The characteristic peaks for the intact hydrazone are above 300 nm.[1]
-
Repeat this process for the acidic (pH 5.0) and basic (pH 9.0) buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Measure the absorbance spectra of each solution at regular time intervals (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Plot the absorbance at a key wavelength (e.g., ~320-340 nm) against time for each pH condition. A decrease in absorbance indicates hydrolysis. The rate of hydrolysis can be calculated from the slope of this plot.
-
Visual Guides
Troubleshooting PBH Degradation
Caption: A flowchart to diagnose potential causes of PBH degradation.
Recommended Experimental Workflow
Caption: Workflow for preparing and using PBH solutions to ensure stability.
Mechanism of Action: Iron Chelation
Caption: PBH acts by chelating excess iron, preventing oxidative damage.
References
Technical Support Center: Enhancing the Bioavailability of Pyridoxal Benzoyl Hydrazone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Pyridoxal Benzoyl Hydrazone (PBH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBH) and why is its bioavailability a concern?
A1: this compound is a compound belonging to the hydrazone class of molecules, which are investigated for various biological activities, including potential iron chelation. Like many hydrazone derivatives, PBH is predicted to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.
Q2: What are the primary challenges in achieving adequate oral bioavailability for PBH?
A2: The main obstacles are:
-
Poor Aqueous Solubility: PBH's limited solubility in gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for absorption.
-
Acid Instability: Studies on analogous compounds like Pyridoxal Isonicotinoyl Hydrazone (PIH) suggest that the hydrazone bond in PBH may be susceptible to hydrolysis in the acidic environment of the stomach.[1] This degradation would prevent the intact molecule from reaching the small intestine for absorption.
-
First-Pass Metabolism: While not specifically documented for PBH, compounds absorbed from the gut often undergo significant metabolism in the liver before reaching systemic circulation, which can reduce bioavailability.
Q3: What are the general strategies to improve the bioavailability of a compound like PBH?
A3: Broadly, the strategies fall into two categories:
-
Physicochemical Approaches: These focus on modifying the drug's physical properties or its formulation. Examples include particle size reduction (micronization/nanonization), creating amorphous solid dispersions, and using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs).
-
Biopharmaceutical Approaches: These aim to alter the biological environment to favor absorption. This can involve the use of permeation enhancers or mucoadhesive agents. For PBH, a key biopharmaceutical approach is to protect it from stomach acid using an enteric coating.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and inconsistent plasma concentrations of PBH after oral administration in animal models. | Poor dissolution due to low aqueous solubility. | 1. Reduce Particle Size: Consider micronization or nanomilling of the PBH powder. 2. Formulate as a Solid Dispersion: Disperse PBH in a hydrophilic polymer matrix. 3. Utilize Lipid-Based Formulations: Formulate the PBH in a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs). Refer to the Experimental Protocols section. |
| Suspected degradation of PBH before absorption. | Hydrolysis of the hydrazone linkage in the acidic environment of the stomach. | 1. Enteric Coating: Formulate PBH into tablets or pellets and apply an enteric coating that dissolves only at the higher pH of the small intestine. Refer to the Experimental Protocols section. 2. Co-administration with a Proton Pump Inhibitor (PPI) or Antacid: In preclinical studies, this can be a way to test the hypothesis of acid degradation by neutralizing stomach pH. |
| High variability in bioavailability between individual test subjects. | Differences in gastric emptying times and intestinal pH. Food effects. | 1. Standardize Dosing Conditions: Ensure that animal subjects are fasted for a consistent period before dosing. 2. Control Food Intake: Assess the effect of a high-fat meal versus a fasted state on the bioavailability of your formulation, especially for lipid-based systems. |
| Formulation appears physically unstable (e.g., precipitation, phase separation). | Incompatibility of PBH with excipients, or suboptimal formulation parameters. | 1. Screen a Wider Range of Excipients: Systematically test the solubility and compatibility of PBH with various oils, surfactants, and co-solvents for SEDDS, or different lipids and stabilizers for SLNs. 2. Optimize Formulation Ratios: Methodically vary the proportions of the components in your formulation to identify the most stable system. |
Data Presentation
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents representative data for a hypothetical pyridoxal aroyl hydrazone derivative ("PAH-101") to illustrate key parameters that should be measured when comparing different oral formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 50 | 280 ± 50 | 1.5 ± 0.5 | 1150 ± 210 | 192 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 650 ± 90 | 1.0 ± 0.2 | 3200 ± 450 | 533 |
| Enteric-Coated Pellets | 50 | 450 ± 75 | 3.0 ± 0.5 | 2100 ± 300 | 350 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 800 ± 110 | 0.75 ± 0.2 | 3900 ± 520 | 650 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve, a measure of total drug exposure.
Experimental Protocols
Lab-Scale Enteric Coating of PBH Pellets
This protocol describes a method to apply a pH-sensitive coating to pellets containing PBH to protect the compound from gastric acid.
Materials:
-
PBH-loaded pellets (prepared by extrusion/spheronization)
-
Hydroxypropyl Methylcellulose Phthalate (HPMCP)
-
Triacetin (plasticizer)
-
Isopropyl alcohol
-
Methylene chloride
-
Fluid bed coater with a Wurster insert
Procedure:
-
Coating Solution Preparation: a. Prepare a solvent mixture of isopropyl alcohol and methylene chloride (typically a 1:1 ratio). b. Slowly dissolve the HPMCP in the solvent mixture with continuous stirring until a clear solution is formed. A typical concentration is 5-10% w/v. c. Add triacetin (as a plasticizer, typically 10-20% of the HPMCP weight) to the solution and stir until fully dispersed.
-
Coating Process: a. Load the PBH pellets into the fluid bed coater. b. Set the inlet air temperature to a range that allows for solvent evaporation without melting the pellets (e.g., 40-50°C). c. Begin the fluidization of the pellets. d. Start spraying the coating solution onto the fluidized pellets at a controlled rate. e. Continue the process until the desired weight gain (typically 5-15%) is achieved, which corresponds to the desired coating thickness.
-
Drying: a. Once spraying is complete, continue to fluidize the coated pellets with warm air for a specified period (e.g., 30-60 minutes) to ensure complete removal of residual solvents.
-
Characterization: a. Test the coated pellets for acid resistance by incubating them in a simulated gastric fluid (pH 1.2) for 2 hours and measuring the amount of PBH released. b. Subsequently, test for release in a simulated intestinal fluid (pH 6.8).
Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery
This protocol uses a hot homogenization and ultrasonication method to encapsulate PBH within a lipid matrix.
Materials:
-
This compound (PBH)
-
Solid lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Phases: a. Lipid Phase: Weigh the solid lipid and PBH and place them in a beaker. Heat on a water bath to about 5-10°C above the melting point of the lipid. Stir until the PBH is fully dissolved in the molten lipid. b. Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: a. Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes. This will reduce the droplet size to the nanometer range.
-
Cooling and Solidification: a. Place the resulting nanoemulsion in an ice bath and continue to stir gently. The cooling process will cause the lipid to solidify, forming the SLNs with PBH encapsulated within.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. Determine the encapsulation efficiency by separating the free PBH from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of PBH in the supernatant versus the total amount used.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound (PBH)
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Screening: a. Determine the saturation solubility of PBH in a variety of oils, surfactants, and co-surfactants to identify the excipients that can best dissolve the drug. This is typically done by adding an excess of PBH to a known volume of the excipient, stirring for 24-48 hours, and then quantifying the dissolved concentration by HPLC.
-
Formulation Development: a. Based on the solubility data, select an oil, surfactant, and co-surfactant. b. Prepare a series of formulations by mixing the components in different ratios (e.g., using a ternary phase diagram approach). c. Add the desired amount of PBH to each formulation and vortex or stir gently at a slightly elevated temperature (e.g., 40°C) until the drug is completely dissolved.
-
Self-Emulsification Assessment: a. Add a small amount (e.g., 1 mL) of the PBH-loaded SEDDS formulation to a larger volume (e.g., 250 mL) of purified water or simulated gastric/intestinal fluid under gentle agitation (e.g., magnetic stirring at 100 rpm). b. Visually observe the spontaneity of emulsion formation (it should be rapid) and the appearance of the resulting emulsion (it should be clear to slightly bluish, indicating a microemulsion or fine nanoemulsion). c. Measure the droplet size of the resulting emulsion using DLS.
-
Optimization: a. Select the formulation that shows the best self-emulsification performance and has the smallest, most uniform droplet size for further in vivo bioavailability studies.
Visualizations
References
Technical Support Center: Pyridoxal Benzoyl Hydrazone Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of Pyridoxal benzoyl hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the ideal solvent can depend on the specific impurities present, ethanol is a commonly recommended starting point for the recrystallization of hydrazones and related Schiff bases. For compounds with lower solubility, a mixture of solvents, such as ethanol/water or ethanol/ethyl acetate, can be effective. Dimethylformamide (DMF) has also been used for purifying hydrazones that are difficult to crystallize.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try the following:
-
Re-heat the solution: Add a small amount of additional solvent to ensure the compound is fully dissolved.
-
Slow cooling: Allow the solution to cool to room temperature slowly before inducing further cooling in an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
Q3: I have a very low yield after recrystallization. How can I improve it?
A3: Low yield can result from several factors:
-
Using too much solvent: This is a common issue. Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If the product crystallizes in the funnel during filtration, you will lose a significant amount of product. Use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to allow for maximum crystal formation. Leaving the solution at a low temperature for an extended period can improve yield.
Q4: My recrystallized product is still impure. What are the next steps?
A4: If a single recrystallization does not sufficiently purify your product, consider the following:
-
A second recrystallization: Performing the recrystallization procedure again can often remove remaining impurities.
-
Change of solvent: Impurities that are co-soluble with your product in one solvent may be less soluble in another. Experiment with different solvent systems.
-
Column chromatography: For challenging purifications, column chromatography is a more effective method for separating the desired compound from impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. |
| Product "oils out" | 1. The solution was cooled too quickly.2. The melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool slowly.2. Try a lower-boiling point solvent or a solvent mixture. |
| Low recovery of purified product | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete crystallization. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Pre-heat the filtration apparatus (funnel and receiving flask).3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Colored impurities remain in crystals | 1. The impurity is co-crystallizing with the product.2. The impurity is adsorbed onto the crystal surface. | 1. Try a different recrystallization solvent.2. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |
| Crystals are very fine or powder-like | 1. Crystallization occurred too rapidly. | 1. Allow the solution to cool more slowly to encourage the growth of larger crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, crystals of this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol. Swirl the crystallized solution to create a slurry and pour it into the Buchner funnel with the vacuum applied.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the crystals can be assessed by melting point determination and spectroscopic methods.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Key factors influencing the success of recrystallization.
Technical Support Center: Overcoming Resistance to Pyridoxal Benzoyl Hydrazone in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pyridoxal Benzoyl Hydrazone (PBH) and related hydrazone compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to PBH compared to published data. What are the possible reasons?
A1: Reduced sensitivity to PBH can arise from several factors:
-
Development of Resistance: Prolonged or intermittent exposure to PBH can lead to the selection of resistant cell populations.
-
High Endogenous Resistance: The cell line may inherently possess resistance mechanisms.
-
Cell Line Misidentification or Contamination: Ensure the identity and purity of your cell line through regular authentication.
-
Experimental Variability: Inconsistencies in cell culture conditions, passage number, or reagent quality can affect drug sensitivity.
Q2: What are the known mechanisms of resistance to hydrazone compounds like PBH?
A2: The primary mechanisms of resistance to many chemotherapeutic agents, likely including PBH, involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of Pro-survival Signaling Pathways: The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses and drug metabolism. Its activation can lead to the upregulation of detoxification enzymes and drug efflux pumps, conferring chemoresistance.
-
Alterations in Iron Metabolism: As PBH is an iron chelator, changes in cellular iron homeostasis can impact its efficacy.
Q3: How can I confirm if my cells have developed resistance to PBH?
A3: To confirm resistance, you should:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of PBH in your suspected resistant cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Analyze Protein Expression: Use Western blotting to check for the overexpression of key resistance markers like NRF2 and ABCG2 in the resistant cells compared to the parental line.
-
Functional Assays: Utilize assays to measure the activity of ABC transporters, such as a rhodamine 123 efflux assay.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the experiment. High or low cell density can affect results. |
| Reagent Stability | Prepare fresh dilutions of PBH for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT, XTT). Run a control with PBH in cell-free media to check for direct reduction of the assay reagent. |
| Incubation Time | Ensure consistent incubation times with the drug and the viability reagent across all experiments. |
Problem 2: No significant difference in NRF2 or ABCG2 expression between sensitive and resistant cells.
| Possible Cause | Troubleshooting Steps |
| Antibody Quality | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody concentration and incubation conditions. |
| Protein Extraction and Loading | Quantify total protein concentration accurately and ensure equal loading in each lane of your Western blot. Use a reliable loading control (e.g., GAPDH, β-actin). |
| Alternative Resistance Mechanisms | Resistance may be mediated by other ABC transporters (e.g., ABCB1, ABCC1) or different signaling pathways. Broaden your investigation to other potential resistance markers. |
| Post-translational Modifications | NRF2 activity is also regulated by post-translational modifications and subcellular localization. Consider performing immunofluorescence to assess the nuclear translocation of NRF2. |
Problem 3: siRNA-mediated knockdown of NRF2 does not re-sensitize resistant cells to PBH.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knockdown | Verify the knockdown efficiency at the protein level by Western blot. Optimize siRNA concentration and transfection conditions. |
| Redundant Pathways | Other signaling pathways may be compensating for the loss of NRF2. Consider targeting multiple resistance pathways simultaneously. |
| Off-target Effects | Use a non-targeting siRNA control to ensure the observed effects are specific to NRF2 knockdown. |
| Timing of Treatment | Optimize the time between siRNA transfection and PBH treatment to ensure maximal knockdown at the time of drug exposure. |
Quantitative Data Summary
The following table summarizes IC50 values for various hydrazone compounds in different cancer cell lines. This data can serve as a reference for expected efficacy and for comparing the sensitivity of your cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoylhydrazone | MCF-7 (Breast Cancer) | Varies (µM range) | [1] |
| 4-methoxysalicylaldehyde hydrazone | MDA-MB-231 (Breast Cancer) | 1.22 - 2.90 | [2] |
| Naphthoquinone-hydrazone derivative | HL-60 (Leukemia) | 2.90 - 12.40 | [3] |
| Purine-hydrazone derivative | A549 (Lung Cancer) | 0.81 | [4] |
| Purine-hydrazone derivative | SKBR-3 (Breast Cancer) | 1.41 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of PBH (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for NRF2 and ABCG2
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2 (e.g., 1:1000 dilution) and ABCG2 (e.g., 1:500 dilution) overnight at 4°C. Also, probe for a loading control (e.g., β-actin, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA-mediated Knockdown of NRF2
-
Cell Seeding: Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
Transfection Complex Preparation: Dilute NRF2-specific siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent in serum-free media. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Validation: Harvest a subset of cells to validate knockdown efficiency by Western blot.
-
Drug Treatment: Re-plate the remaining transfected cells for downstream experiments, such as a cell viability assay with PBH treatment.
Visualizations
Caption: Signaling pathways involved in PBH action and resistance.
Caption: Workflow for investigating PBH resistance.
References
Minimizing off-target effects of Pyridoxal benzoyl hydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal Benzoyl Hydrazone (PBH).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with PBH.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results (e.g., higher toxicity than expected). | 1. Reactive Oxygen Species (ROS) Generation: PBH, particularly when complexed with iron, can induce oxidative stress and the production of ROS, leading to cell death.[1][2] 2. Compound Precipitation: PBH may have limited solubility in aqueous media, leading to the formation of precipitates that can cause inconsistent results. | 1. Control for ROS: Include an antioxidant (e.g., N-acetylcysteine) as a negative control to determine the contribution of ROS to the observed effects. Measure ROS levels directly using a fluorescent probe. 2. Ensure Solubility: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. Visually inspect for any precipitation.[3] |
| Difficulty dissolving the compound. | Limited aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.[3] For cell-based assays, dilute the stock solution in culture medium immediately before use, ensuring vigorous mixing. |
| Compound appears to degrade in solution. | pH instability. | PBH is stable at physiological pH but can hydrolyze in strongly acidic or basic solutions.[4] Ensure the pH of your experimental buffer or medium is within the neutral range (pH 7.2-7.4). Prepare fresh solutions for each experiment. |
| Variability in iron chelation efficiency. | Competition with other metal ions or chelators in the medium. | Use a well-defined, serum-free medium for iron chelation studies if possible. If serum is required, be aware that it contains transferrin and other iron-binding proteins that may compete with PBH. |
| Off-target effects observed in signaling pathway analysis. | 1. ROS-mediated pathway activation: PBH-induced ROS can activate stress-response pathways such as NF-κB.[5] 2. Inhibition of other metalloenzymes: As a metal chelator, PBH may inhibit other enzymes that require metal cofactors. | 1. Pathway-specific inhibitors: Use specific inhibitors of suspected off-target pathways to confirm their involvement. 2. Measure specific enzyme activity: If a particular off-target enzyme is suspected, perform a direct enzymatic assay to assess for inhibition by PBH. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound (PBH) is primarily known as an iron chelator.[6] It can bind to iron, making it unavailable for cellular processes. This iron depletion can lead to the inhibition of cell proliferation and the induction of apoptosis, particularly in iron-dependent cancer cells.
2. What are the known off-target effects of PBH?
The most significant off-target effect of PBH is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2] The PBH-iron complex can participate in redox cycling, leading to the production of damaging free radicals. Additionally, as a hydrazone, PBH has the potential to interact with and inhibit various enzymes, a characteristic of this class of compounds.
3. How should I prepare and store PBH solutions?
It is recommended to prepare a stock solution of PBH in a non-aqueous solvent such as DMSO.[3] Store stock solutions at -20°C or -80°C for long-term storage. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh for each experiment to avoid degradation, especially at non-physiological pH.[4][7]
4. My cells are showing signs of stress even at low concentrations of PBH. What could be the cause?
Cellular stress at low concentrations could be due to the induction of ROS.[1][2] Even small amounts of PBH, in the presence of intracellular iron, can trigger an oxidative stress response. It is also possible that your specific cell line is particularly sensitive to iron deprivation. Consider performing a dose-response curve and measuring ROS levels to investigate this further.
5. Can PBH be used in animal studies?
Yes, related pyridoxal hydrazone compounds have been used in animal models.[2] However, for in vivo use, formulation and solubility are critical considerations. It is important to establish a safe and effective dosing regimen through pharmacokinetic and toxicology studies.
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | K562 | Human Chronic Myelogenous Leukemia | Not explicitly quantified, but showed potent iron mobilization | Not Available | [6] |
| Salicylaldehyde Benzoylhydrazone Analog (Compound 1) | K-562 | Human Chronic Myelogenous Leukemia | 1.3 | >76.9 | [1] |
| Salicylaldehyde Benzoylhydrazone Analog (Compound 3) | K-562 | Human Chronic Myelogenous Leukemia | 2.8 | >35.7 | [1] |
| Salicylaldehyde Benzoylhydrazone Analog (Compound 1) | HEK-293 | Human Embryonic Kidney (Non-cancerous) | >100 | - | [1] |
| Salicylaldehyde Benzoylhydrazone Analog (Compound 3) | HEK-293 | Human Embryonic Kidney (Non-cancerous) | >100 | - | [1] |
Note: The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of PBH on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PBH from a DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.[3] Replace the medium in the wells with the medium containing different concentrations of PBH. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with PBH at the desired concentration and for the desired time in a 6-well plate. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (final concentration of 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Cell Lysis (for plate reader): Wash the cells with cold PBS twice. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Flow Cytometry (alternative): After probe loading, wash and detach the cells. Resuspend in PBS and analyze immediately by flow cytometry.
Signaling Pathways and Workflows
Caption: A generalized experimental workflow for studying the effects of this compound (PBH) on cultured cells.
Caption: Proposed signaling pathway for PBH-induced, ROS-mediated activation of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C15H15N3O3 | CID 135409432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pyridoxal isonicotinoyl hydrazone | TargetMol [targetmol.com]
- 4. Pyridoxal isonicotinoyl hydrazone and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effect of pyridoxal isonicotinoyl hydrazone and other hydrazones on iron release from macrophages, reticulocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Addressing autofluorescence of Pyridoxal benzoyl hydrazone in imaging studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyridoxal Benzoyl Hydrazone in their imaging studies. The primary focus is to address the common challenge of autofluorescence, which can interfere with accurate signal detection and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a fluorescent probe used in cellular imaging. While specific spectral data for this exact compound is not widely published, related pyridoxal hydrazone derivatives exhibit fluorescence, typically with excitation in the blue-to-green range and emission in the green-to-yellow range of the visible spectrum. For the purpose of this guide, we will use hypothetical spectral characteristics to illustrate troubleshooting principles.
Hypothetical Spectral Properties of this compound:
-
Excitation Maximum: ~470 nm
-
Emission Maximum: ~525 nm
Q2: What is autofluorescence and why is it a problem in my imaging experiment?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This intrinsic fluorescence can originate from various endogenous molecules like NADH, collagen, elastin, and lipofuscin. In fluorescence microscopy, this endogenous signal can obscure the specific signal from your fluorescent probe (this compound), leading to a low signal-to-noise ratio and making it difficult to distinguish your target from the background.
Q3: How can I determine if I have an autofluorescence problem?
To check for autofluorescence, prepare a control sample (cells or tissue) that has undergone all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but has not been labeled with this compound. Image this unstained control using the same filter sets and imaging parameters as your experimental samples. Any signal detected in this control sample is due to autofluorescence.
Troubleshooting Guide: Addressing Autofluorescence
This guide provides a step-by-step approach to identifying and mitigating autofluorescence when using this compound.
Step 1: Characterize the Autofluorescence
Before attempting to reduce autofluorescence, it's essential to understand its spectral characteristics in your specific samples.
-
Action: Image an unstained control sample using different filter sets (e.g., DAPI, FITC, TRITC, Cy5 channels).
-
Expected Outcome: You will observe which channels exhibit the most significant background fluorescence. Autofluorescence is often broad and appears in multiple channels, but is typically strongest in the shorter wavelength channels (e.g., blue and green).
Step 2: Optimize Your Imaging Protocol
Sometimes, simple adjustments to your experimental protocol can significantly reduce background fluorescence.
-
Problem: High background fluorescence after fixation.
-
Solution: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Reduce the fixation time to the minimum necessary to preserve morphology. Consider using a non-aldehyde-based fixative if compatible with your experiment.
-
-
Problem: Drying of the sample during incubation steps.
-
Solution: Ensure your samples remain hydrated throughout the staining protocol. Use a humidified chamber during incubations to prevent drying, which can cause intense, non-specific fluorescence.
-
Step 3: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to your samples to quench, or reduce, autofluorescence. The effectiveness of these methods can be tissue and sample-dependent.
Table 1: Comparison of Common Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehyde-induced fluorescence | Effective at reducing background from fixation. | Can damage tissue integrity with prolonged exposure. May not be effective against all sources of autofluorescence. |
| Sudan Black B (SBB) | Lipofuscin and other endogenous fluorophores | Very effective at quenching lipofuscin, a common source of autofluorescence in aged tissues. | Can introduce its own background in the far-red channels. May reduce specific signal intensity. |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Broad-spectrum autofluorescence | Optimized for ease of use and broad effectiveness. Often better at preserving specific signals. | Can be more expensive than traditional chemical quenchers. |
Step 4: Software-Based Correction
If autofluorescence cannot be sufficiently reduced through protocol optimization or chemical quenching, post-acquisition image processing can be employed.
-
Background Subtraction: In its simplest form, you can acquire an image of an unstained control and subtract this "background" image from your experimental images. More sophisticated software can perform this correction more accurately.
-
Spectral Unmixing: This technique is available on spectral confocal microscopes. It involves acquiring the emission spectrum of the autofluorescence from an unstained control. The software can then mathematically subtract this spectral signature from the images of your stained samples, isolating the signal from your specific probe.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.
-
Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold phosphate-buffered saline (PBS). Caution: Sodium borohydride is a reactive chemical. Handle with appropriate safety precautions.
-
Incubation: After the fixation and washing steps, incubate your samples in the freshly prepared sodium borohydride solution.
-
For cultured cells: Incubate for 3-5 minutes at room temperature.
-
For tissue sections: Incubate for 10-20 minutes at room temperature.
-
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin-Associated Autofluorescence
This protocol is effective for tissues with high lipofuscin content, such as the brain and aged tissues.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Staining: After your primary and secondary antibody incubations (or other fluorescent staining), incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mounting: Mount your samples with an appropriate mounting medium and coverslip.
Visualizing Experimental Workflows
Troubleshooting Workflow for Autofluorescence
The following diagram illustrates a logical workflow for troubleshooting autofluorescence issues in your imaging experiments.
Caption: A flowchart for troubleshooting autofluorescence.
General Imaging Workflow with Autofluorescence Quenching
This diagram outlines a typical imaging workflow that incorporates an autofluorescence quenching step.
Caption: A generalized workflow for fluorescence imaging.
Validation & Comparative
A Comparative Toxicity Analysis of Pyridoxal Benzoyl Hydrazone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of Pyridoxal Benzoyl Hydrazone (PBH) and its structurally related analogues. The information presented is curated from experimental data to assist in the evaluation of these compounds for potential therapeutic applications. The focus is on their cytotoxic effects, the underlying mechanisms of toxicity, and the experimental protocols used for their assessment.
Introduction
This compound and its analogues are a class of aroylhydrazone iron chelators that have garnered significant interest for their potential therapeutic properties, including anticancer and antimicrobial activities. Their biological activity is often linked to their ability to bind intracellular iron, leading to a cascade of cellular events that can induce cell death. A critical aspect of their development as therapeutic agents is a thorough understanding of their toxicity profile. This guide compares the cytotoxicity of PBH and its analogues, highlighting the role of oxidative stress and specific signaling pathways in their mechanism of action.
Quantitative Toxicity Data
The cytotoxic effects of this compound analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values for a series of salicylaldehyde benzoylhydrazones, which are structurally similar to pyridoxal benzoyl hydrazones, against several human cancer cell lines and a non-cancerous cell line.
| Compound | Structure | BV-173 (Leukemia) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | SKW-3 (Leukemia) IC50 (µM) | AR-230 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HEK-293 (Non-cancerous) IC50 (µM) |
| 1 | 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 2 | 3-methoxysalicylaldehyde-3-methoxybenzoylhydrazone | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.1 ± 0.1 | 25.3 ± 2.1 | 28.4 ± 2.5 | 14.2 ± 1.3 |
| 3 | 3-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | 2.6 ± 0.3 | 2.8 ± 0.3 | 2.7 ± 0.2 | >50 | 2.2 ± 0.2 | 35.1 ± 3.2 | 38.7 ± 3.6 | >100 |
| 4 | 4-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.3 ± 0.1 | 0.7 ± 0.1 | 15.6 ± 1.4 | 18.2 ± 1.7 | 10.1 ± 0.9 |
| 5 | 4-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1 | 0.4 ± 0.1 | 10.2 ± 0.9 | 12.5 ± 1.1 | 8.3 ± 0.7 |
Data adapted from a study on salicylaldehyde benzoylhydrazones, which are structurally related to pyridoxal benzoyl hydrazones.[1]
The data indicates that the position of the methoxy group on both the salicylaldehyde and benzoylhydrazone rings significantly influences the cytotoxic activity. Generally, these compounds show higher potency against leukemia cell lines compared to breast cancer cell lines. Notably, some compounds exhibit a degree of selectivity towards cancer cells over the non-cancerous HEK-293 cell line.
Mechanism of Toxicity: Signaling Pathway
The toxicity of this compound and its analogues is often mediated by the induction of oxidative stress through their iron-chelating properties. The chelation of intracellular iron can lead to the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways, ultimately leading to apoptosis (programmed cell death). One of the key pathways implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Iron chelation by PBH analogues leads to ROS production and MAPK-mediated apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the toxicity of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
Principle: Malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) react with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Treat cells with the test compounds as described for the cell viability assay. After treatment, harvest the cells and lyse them in a suitable buffer on ice. Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize the TBARS levels.
-
TBARS Reaction: To 100 µL of the cell lysate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate the protein. Incubate on ice for 15 minutes and then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Collect 200 µL of the supernatant and add 200 µL of 0.67% (w/v) TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Data Analysis: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10^5 M^-1 cm^-1) and is expressed as nanomoles of MDA per milligram of protein.
Western Blot Analysis for MAPK Activation
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as JNK, p38, and ERK.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK, as well as antibodies for the total forms of these proteins (as loading controls), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.
Conclusion
The toxicity profile of this compound and its analogues is intrinsically linked to their iron-chelating ability, which can induce oxidative stress and activate apoptotic signaling pathways such as the MAPK pathway. The quantitative data presented demonstrates that structural modifications to the benzoyl hydrazone moiety can significantly impact cytotoxicity and selectivity against cancer cells. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation of this promising class of compounds in drug discovery and development. A thorough understanding of their toxicological properties is paramount to harnessing their therapeutic potential while ensuring patient safety.
References
A Comparative Analysis of the Antimicrobial Potential of Hydrazone Derivatives
Hydrazone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] Researchers have synthesized and evaluated a wide array of these compounds, demonstrating their potential to combat various bacterial and fungal pathogens, including strains resistant to conventional antibiotics.[1][2] This guide provides a comparative overview of the antimicrobial spectrum of different hydrazone derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this promising field.
Quantitative Antimicrobial Spectrum of Hydrazone Derivatives
The antimicrobial efficacy of hydrazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isonicotinic Acid Hydrazide-Hydrazones | ||||
| Compound 15 | S. aureus ATCC 6538 | 1.95-7.81 | - | - |
| Compound 15 | S. epidermidis ATCC 12228 | 1.95-7.81 | - | - |
| Compound 15 | B. subtilis ATCC 6633 | 1.95-7.81 | - | - |
| 5-Nitrofuran-2-carboxylic Acid Hydrazide-Hydrazones | ||||
| Compounds 8, 9, 10 | Gram-positive bacteria | 0.002-0.98 | Nitrofurantoin | 3.91 |
| Pyrimidine Derivative | ||||
| Compound 19 | E. coli | 12.5 | Ampicillin | 25 |
| Compound 19 | S. aureus | 6.25 | Ampicillin | 12.5 |
| Compound 19 | K. pneumoniae (MDR) | 12.5 | - | - |
| Compound 19 | MRSA1 | 3.125 | - | - |
| Indol-2-one Derivative | ||||
| Compound 21 | B. subtilis | Higher than Tetracycline | Tetracycline | - |
| Compound 21 | S. aureus | Higher than Tetracycline | Tetracycline | - |
| Compound 21 | E. coli | Higher than Tetracycline | Tetracycline | - |
| 1,2,3-Thiadiazole Derivative | ||||
| Compound 28 | Staphylococcus spp. | 1.95 | Nitrofurantoin | - |
| Compound 28 | E. faecalis ATCC 29212 | 15.62 | Nitrofurantoin | - |
| Steroidal Hydrazones | ||||
| Compound 11 | B. cereus | 0.37-1.5 (mg/mL) | - | - |
| Thiazole Hydrazones | ||||
| Compound 5c | B. subtilis | 2.5 | - | - |
| Compound 5f | E. coli | 2.5 | - | - |
| Compound 5f | K. pneumoniae | 2.5 | - | - |
Note: The activity of hydrazone derivatives is highly dependent on their specific chemical structures, with some exhibiting potent, broad-spectrum activity while others have more moderate or narrow-spectrum effects.[1][4][5] For instance, certain isonicotinic acid hydrazide-hydrazones and 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones have demonstrated very strong activity against Gram-positive bacteria, with some compounds being significantly more potent than the reference drug nitrofurantoin.[1][2] Conversely, some steroidal hydrazones have shown low to moderate antibacterial activity.[4]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of hydrazone derivatives using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.
1. Preparation of Materials:
- Test Compounds: Dissolve the synthesized hydrazone derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution.
- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms (bacteria or fungi) in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Growth Media: Prepare sterile broth for dilution of the compounds and for use as a growth control.
- 96-Well Microplates: Use sterile, flat-bottomed 96-well microplates for the assay.
2. Assay Procedure:
- Serial Dilutions: Dispense the growth medium into the wells of the microplate. Perform a two-fold serial dilution of the stock solution of each test compound across the wells to achieve a range of concentrations.
- Inoculation: Adjust the turbidity of the overnight microbial culture to a standardized concentration (e.g., 0.5 McFarland standard). Dilute this suspension and add a standardized volume to each well, resulting in a final inoculum concentration.
- Controls:
- Positive Control: A well containing the growth medium and the microbial inoculum, but no test compound.
- Negative Control: A well containing only the growth medium to check for sterility.
- Solvent Control: A well containing the growth medium, microbial inoculum, and the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect.
- Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
3. Determination of MIC:
- After incubation, visually inspect the microplates for microbial growth (turbidity).
- The MIC is the lowest concentration of the test compound at which there is no visible growth.
- An indicator dye (e.g., resazurin or INT) can be added to aid in the visualization of cell viability.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial spectrum of novel hydrazone derivatives.
Caption: Workflow for antimicrobial evaluation of hydrazone derivatives.
Mechanism of Action
The precise mechanism by which hydrazone derivatives exert their antimicrobial effects can vary depending on the specific molecular structure. However, some studies have suggested that these compounds may act by inhibiting essential microbial enzymes. For example, one study demonstrated that a particularly active indol-2-one derivative showed strong inhibitory activity against DNA gyrase isolated from S. aureus.[1] DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to cell death. Further research into the specific molecular targets and signaling pathways affected by different hydrazone derivatives is an active area of investigation.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - ProQuest [proquest.com]
A Comparative Analysis of Iron Chelation Efficiency: Pyridoxal Benzoyl Hydrazone vs. Deferiprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the iron chelation efficiency of Pyridoxal Benzoyl Hydrazone (PBH), a promising experimental chelator, and Deferiprone, an established oral iron chelator used in the treatment of iron overload. This document synthesizes available preclinical data to offer an objective performance comparison, supported by experimental evidence.
Overview and Mechanism of Action
This compound (PBH) belongs to the aroylhydrazone class of iron chelators. These are Schiff base compounds formed by the condensation of pyridoxal (a form of vitamin B6) with a hydrazide. PBH is a lipophilic molecule, which facilitates its passage through cell membranes to chelate intracellular iron. Its proposed mechanism involves the formation of a stable complex with ferric iron (Fe³⁺), which can then be mobilized from cells and excreted from the body.
Deferiprone is an orally active iron chelator and a member of the bidentate hydroxypyridinone family. It chelates iron in a 3:1 (deferiprone:iron) molar ratio, forming a neutral, stable complex.[1][2] This complex is then primarily excreted via the urine.[2][3] Deferiprone is known for its ability to effectively penetrate cell membranes and chelate excess intracellular iron, including from the heart and liver.[1][4]
Quantitative Data Comparison
Direct head-to-head clinical studies comparing the efficacy of this compound and Deferiprone are not available in the current body of scientific literature. However, preclinical data from in vitro and in vivo studies provide valuable insights into their relative iron chelation efficiencies. The following tables summarize key findings from separate studies. It is important to note that variations in experimental models and conditions preclude a direct, definitive comparison.
Table 1: In Vitro Iron Chelation Efficiency in Hepatocytes
| Parameter | This compound (PBH) | Deferiprone | Reference Chelator |
| Cell Type | Rat Hepatocytes in culture | Not directly comparable | Desferrioxamine (DFO) |
| Assay | Reduction of 59Fe uptake from transferrin | Data not available under similar conditions | As effective as DFO in reducing net uptake of 59Fe.[3] |
| Assay | Mobilization of 59Fe from prelabeled hepatocytes | Data not available under similar conditions | More effective than DFO in mobilizing 59Fe from ferritin and stromal-mitochondrial membranes.[3] |
Table 2: In Vivo Iron Excretion in Rats
| Parameter | This compound (PBH) | Deferiprone | Reference Chelator |
| Animal Model | Normal Rats | Normal and Iron-Loaded Rats | Desferrioxamine (DFO) |
| Route of Administration | Intravenous (i.v.) | Intraperitoneal (i.p.) and Oral | Intravenous (i.v.) and Intraperitoneal (i.p.) |
| Primary Route of Iron Excretion | Biliary | Urinary | Biliary and Urinary |
| Efficacy | Induced approximately 50% more iron excretion than an equivalent dose of its parent compound, pyridoxal isonicotinoyl hydrazone.[5] When given i.v., PBH produced levels of iron excretion that exceeded that seen with an equivalent dose of desferrioxamine B.[5] | Showed comparable 59Fe mobilization to DFO in both normal and iron-loaded rats when administered parenterally. Also effective orally in removing iron from parenchymal cells.[6] | - |
| Specific Findings | A study on PBH and other analogues showed significant enhancement of biliary iron excretion.[1] | - | - |
Experimental Protocols
In Vitro Evaluation of Iron Chelation in Hepatocyte Culture
This protocol is based on the methodology described in studies evaluating aroylhydrazone iron chelators.
Objective: To assess the ability of a chelator to reduce iron uptake from transferrin and mobilize iron from pre-labeled hepatocytes.
Methodology:
-
Hepatocyte Isolation and Culture: Hepatocytes are isolated from rats by collagenase perfusion of the liver and cultured in a suitable medium.
-
59Fe Uptake Assay:
-
Hepatocytes are incubated with 59Fe-labeled transferrin in the presence and absence of the test chelator (e.g., PBH) and a reference chelator (e.g., Desferrioxamine) for a defined period.
-
After incubation, the cells are washed to remove extracellular 59Fe.
-
The cells are then lysed, and the intracellular radioactivity is measured using a gamma counter to determine the amount of 59Fe uptake.
-
-
59Fe Mobilization Assay:
-
Hepatocytes are first pre-labeled by incubation with 59Fe-labeled transferrin.
-
After washing, the pre-labeled cells are incubated with a medium containing the test chelator or a reference chelator.
-
The amount of 59Fe released from the cells into the medium is measured over time to assess the chelator's ability to mobilize intracellular iron.
-
In Vivo Evaluation of Iron Excretion in a Rat Model
This protocol is based on methodologies used to evaluate the in vivo efficacy of iron chelators.
Objective: To determine the effect of a chelator on the excretion of iron via bile and urine.
Methodology:
-
Animal Model: Normal or iron-overloaded rats are used. Iron overload can be induced by repeated injections of iron dextran.
-
Bile Duct Cannulation: To measure biliary iron excretion, the common bile duct is cannulated under anesthesia. This allows for the continuous collection of bile.
-
Radiolabeling (Optional but recommended for sensitivity): A radioisotope of iron, such as 59Fe, is administered intravenously to label the chelatable iron pools within the liver.[7]
-
Chelator Administration: The test chelator (e.g., PBH) and a reference chelator are administered via a relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: Bile and urine are collected at timed intervals following chelator administration.
-
Iron Measurement: The total iron content in the collected bile and urine samples is measured using atomic absorption spectrophotometry. If a radioisotope is used, the radioactivity is measured with a gamma counter.
-
Data Analysis: The amount of iron excreted in the presence of the chelator is compared to baseline excretion levels and to the excretion induced by the reference chelator.
Visualizations
Caption: Comparative overview of PBH and Deferiprone properties.
Caption: Workflow for in vivo evaluation of iron chelators.
Conclusion
Based on the available preclinical data, this compound demonstrates significant potential as an iron chelating agent. In vitro studies in hepatocytes suggest it is at least as effective, and in some aspects more effective, than desferrioxamine in reducing iron uptake and mobilizing intracellular iron.[3] In vivo studies in rats further support its efficacy, showing superior promotion of biliary iron excretion compared to its parent compound and desferrioxamine.[5]
Deferiprone is a clinically established oral iron chelator with proven efficacy in reducing iron overload in humans. Preclinical studies in rats have shown its efficacy to be comparable to desferrioxamine in mobilizing iron.[6]
References
- 1. Biliary iron excretion in rats following treatment with analogs of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron chelation by pyridoxal isonicotinoyl hydrazone and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uptake and subcellular processing of 59Fe-125I-labelled transferrin by rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid assay for evaluation of iron-chelating agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pyridoxal Benzoyl Hydrazone vs. Salicylaldehyde Benzoyl Hydrazone in the Realm of Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led researchers to explore the diverse bioactivities of hydrazone derivatives. Among these, Pyridoxal benzoyl hydrazone and Salicylaldehyde benzoyl hydrazone have emerged as compounds of significant interest, primarily owing to their potent iron-chelating and antiproliferative properties. This guide provides a comprehensive head-to-head comparison of these two compounds, drawing upon available experimental data to offer insights for researchers, scientists, and professionals in drug development.
Chemical Structures
This compound and Salicylaldehyde benzoyl hydrazone share a common benzoyl hydrazone moiety but differ in the aldehydic component, which significantly influences their biological activity.
| Compound | Structure |
| This compound | ![]() |
| Salicylaldehyde benzoyl hydrazone | ![]() |
Performance Data: A Tale of Two Activities
Experimental evidence suggests a divergence in the primary therapeutic strengths of these two compounds. While both are effective iron chelators, their antiproliferative activities appear to differ significantly.
Iron Chelation
Both compounds exhibit strong iron-chelating capabilities, a property linked to their therapeutic effects. Iron is a crucial element for cell proliferation, and its deprivation can be a strategy to inhibit cancer cell growth. This compound has been identified as a particularly effective iron chelator.[1] Studies in hepatocyte cultures have shown it to be more effective than the well-known iron chelator desferrioxamine in reducing iron uptake and mobilizing intracellular iron.[1] Its high lipophilicity is suggested to contribute to its potent iron-chelating efficacy by allowing better access to cellular iron pools.[1]
Salicylaldehyde benzoyl hydrazone also demonstrates robust iron-chelating properties, which are considered central to its anticancer mechanism.[2] By binding to intracellular iron, it is believed to inhibit iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[2]
Antiproliferative Activity
Herein lies the most significant difference observed between the two compounds based on available literature. Salicylaldehyde benzoyl hydrazone and its derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. In contrast, analogues derived from this compound, despite their strong iron chelation, have been reported to exhibit relatively low antiproliferative activity.[3] This suggests that while iron chelation is a key mechanism, other structural features of the salicylaldehyde moiety may play a crucial role in cytotoxicity.
The following table summarizes the 50% inhibitory concentration (IC50) values for Salicylaldehyde benzoyl hydrazone and some of its derivatives against various cancer cell lines, showcasing their potent anticancer effects.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoyl hydrazone | HL-60 (Leukemia) | 0.03 | [2] |
| Salicylaldehyde benzoyl hydrazone | K-562 (Leukemia) | Varies (0.03-3.54) | [2] |
| Salicylaldehyde benzoyl hydrazone | BV-173 (Leukemia) | Varies (0.03-3.54) | [2] |
| Salicylaldehyde benzoyl hydrazone | MCF-7 (Breast Cancer) | 0.91 - 3.54 | [2][4] |
| 3-methoxysalicylaldehyde derivatives | HL-60 (Leukemia) | Potent cytotoxicity | [4][5] |
| 5-bromosalicylaldehyde derivatives | SKW-3, HL-60 | 3.02 - 3.14 | [4] |
| 5-nitrosalicylaldehyde derivatives | HL-60, BV-173 | Micromolar concentrations | [5] |
Mechanism of Action: A Common Ground with Divergent Outcomes
The primary mechanism of action for both compounds is believed to be their ability to chelate intracellular iron, leading to a cascade of events that inhibit cell proliferation and induce apoptosis (programmed cell death).
Caption: Generalized mechanism of action for iron-chelating hydrazones.
The difference in antiproliferative potency, despite both being strong iron chelators, suggests that other factors are at play. The planarity and electronic properties of the salicylaldehyde ring system in Salicylaldehyde benzoyl hydrazone may facilitate interactions with other biological targets or enhance its ability to induce cellular stress pathways leading to apoptosis, beyond simple iron deprivation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and key biological assays used to evaluate these hydrazones.
Synthesis of Benzoyl Hydrazones
This protocol describes a general method for the condensation reaction to form the hydrazone.
Caption: General workflow for the synthesis of benzoyl hydrazones.
Methodology:
-
Dissolution: Dissolve equimolar amounts of the respective aldehyde (pyridoxal or salicylaldehyde) and benzoyl hydrazide in a suitable solvent, such as ethanol.
-
Reaction: The mixture is typically refluxed for a period of 2 to 4 hours to ensure the completion of the condensation reaction.
-
Precipitation: Upon cooling the reaction mixture to room temperature, the hydrazone product precipitates out of the solution.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Salicylaldehyde benzoyl hydrazone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Flow Cytometry
This method is used to detect and quantify apoptosis by staining cells with Annexin V and a viability dye like Propidium Iodide (PI).
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Incubation: The cells are incubated in the dark to allow for binding of the reagents.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Further head-to-head studies employing a standardized panel of cancer cell lines and uniform experimental conditions are warranted to provide a more definitive quantitative comparison of the antiproliferative activities of these two intriguing hydrazone compounds. Such research will be invaluable in guiding the future development and potential clinical applications of these molecules.
References
- 1. Iron chelation by pyridoxal isonicotinoyl hydrazone and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde benzoyl hydrazone | 3232-37-9 | Benchchem [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
Validating the Anticancer Activity of Pyridoxal Hydrazones In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in hydrazone derivatives as potential anticancer agents stems from their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Among these, pyridoxal hydrazones, particularly those with iron-chelating properties, have emerged as a promising class of compounds. This guide provides a comparative overview of the in vivo anticancer activity of a representative pyridoxal hydrazone analog, placing its performance in context with a standard-of-care chemotherapeutic agent.
Introduction to Pyridoxal Hydrazones and Iron Chelation in Cancer Therapy
Pyridoxal benzoyl hydrazone and its analogs are part of the broader family of aroylhydrazones, which are known to exhibit significant biological activities. A key mechanism underlying the anticancer potential of many pyridoxal hydrazones is their ability to chelate iron. Cancer cells have a higher requirement for iron than normal cells to support their rapid proliferation and metabolic activity. By sequestering intracellular iron, these compounds can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis. Pyridoxal isonicotinoyl hydrazone (PIH) is a well-studied iron chelator, and while it exhibits low intrinsic anticancer activity, its analogs have been shown to be highly potent.[1] This guide will focus on a potent PIH analog, 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone, and compare its in vivo efficacy with a conventional chemotherapeutic agent.
In Vivo Anticancer Efficacy: A Comparative Analysis
Direct in vivo studies on this compound are limited in publicly available literature. However, extensive research on its close analog, Pyridoxal Isonicotinoyl Hydrazone (PIH), and its derivatives provides valuable insights. Analogs of PIH, such as those derived from 2-hydroxy-1-naphthylaldehyde, have demonstrated significant anti-proliferative effects in vitro, with activity comparable to established cytotoxic drugs like cisplatin and bleomycin.[2]
For the purpose of this comparative guide, we will examine the in vivo data for a potent class of iron chelators, the di-2-pyridylketone thiosemicarbazones (DpT), which share a similar mechanism of action with pyridoxal hydrazones, and compare it to the standard chemotherapeutic agent, cisplatin.
| Compound | Cancer Model | Administration Route | Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |
| Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | Human Lung Cancer Xenografts (DMS-53) in Balb/c nu/nu mice | Intravenous | 2 mg/kg, 3 times/week | Significant inhibition of tumor growth (quantitative data not specified in abstract) | Not specified in abstract | [3] |
| Cisplatin | Human Lung Cancer Xenografts (A549) in nude mice | Intraperitoneal | 5 mg/kg, once a week | ~50% inhibition of tumor growth at day 21 | Not specified | (Representative data from general knowledge) |
Note: The table above is illustrative. Specific quantitative data for Dp44mT was not available in the provided search results, highlighting a common challenge in accessing detailed preclinical data.
Signaling Pathways and Experimental Workflows
The anticancer activity of iron-chelating pyridoxal hydrazone analogs is primarily mediated by the depletion of the intracellular iron pool. This disruption of iron homeostasis affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: Proposed mechanism of action for iron-chelating pyridoxal hydrazones.
The validation of these compounds in vivo typically follows a standardized workflow to assess their efficacy and safety.
Caption: A typical experimental workflow for evaluating in vivo anticancer efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., DMS-53 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female Balb/c nu/nu mice (6-8 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells (e.g., 1 x 10^7 cells in 0.1 mL of serum-free media) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomly assigned to treatment and control groups.
Drug Administration and Efficacy Evaluation
-
Drug Preparation: The pyridoxal hydrazone analog or standard drug (e.g., Dp44mT, cisplatin) is formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Administration: The drug is administered to the treatment group via the specified route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured regularly (e.g., twice a week) throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Survival: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Clinical signs of distress are also observed and recorded.
-
Tissue Analysis: At the end of the study, tumors and major organs may be excised for histopathological analysis to assess the drug's effect on tumor morphology and to identify any potential organ toxicities.
Conclusion
Pyridoxal hydrazone analogs represent a promising class of anticancer agents, with their iron-chelating properties offering a targeted approach to disrupting cancer cell proliferation. While direct in vivo data for this compound remains to be fully elucidated in published literature, the evidence from closely related analogs and other iron chelators with similar mechanisms of action is encouraging. Further in vivo studies with robust experimental designs and comprehensive data reporting are essential to validate the therapeutic potential of these compounds and to advance them toward clinical development. The comparative data and protocols provided in this guide aim to support researchers in designing and interpreting such critical in vivo studies.
References
Comparative analysis of the stability constants of Pyridoxal benzoyl hydrazone metal complexes
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount for designing effective therapeutic agents and analytical reagents. This guide provides a comparative analysis of the stability constants of metal complexes formed with Pyridoxal benzoyl hydrazone, a Schiff base ligand of significant interest due to its chelating properties.
This document summarizes available quantitative data on the stability constants of this compound and its close structural analog, Salicylaldehyde benzoyl hydrazone, with various metal ions. Detailed experimental protocols for the synthesis of the ligand and the determination of stability constants are also provided to support further research and application.
Data Presentation: Stability Constants
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The data presented in Table 1 has been compiled from various studies. It is important to note that direct comparative data for a wide range of divalent metals with this compound is limited in the available literature. Therefore, data for the structurally similar Salicylaldehyde benzoyl hydrazone is included for comparative purposes, alongside data for Gold(III) with a pyridoxal-derived hydrazone.
Table 1: Comparative Stability Constants (log K) of Hydrazone Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Overall Stability (log β₂) | Experimental Conditions | Reference |
| Co(II) | Salicylaldehyde benzoyl hydrazone | 7.25 | 6.85 | 14.10 | Potentiometric titration, 50% (v/v) ethanol-water, 25 °C, 0.1 M KCl | [1] |
| Ni(II) | Salicylaldehyde benzoyl hydrazone | 7.60 | 7.10 | 14.70 | Potentiometric titration, 50% (v/v) ethanol-water, 25 °C, 0.1 M KCl | [1] |
| Cu(II) | Salicylaldehyde benzoyl hydrazone | 9.80 | 9.10 | 18.90 | Potentiometric titration, 50% (v/v) ethanol-water, 25 °C, 0.1 M KCl | [1] |
| Zn(II) | Salicylaldehyde benzoyl hydrazone | 6.90 | 6.50 | 13.40 | Potentiometric titration, 50% (v/v) ethanol-water, 25 °C, 0.1 M KCl | [1] |
| Au(III) | Pyridoxal-derived hydrazone | - | - | 25.38 | UV-Vis titration, aqueous solution, 25 °C | [2][3] |
Note: The data for Co(II), Ni(II), Cu(II), and Zn(II) are for the complexes of Salicylaldehyde benzoyl hydrazone, a close structural analog of this compound. This data provides a valuable indication of the expected stability trends.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between pyridoxal hydrochloride and benzoyl hydrazine.
Materials:
-
Pyridoxal hydrochloride
-
Benzoyl hydrazine
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of pyridoxal hydrochloride in methanol.
-
In a separate flask, dissolve an equimolar amount of benzoyl hydrazine in methanol.
-
Add the benzoyl hydrazine solution dropwise to the pyridoxal hydrochloride solution while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, which should result in the precipitation of the this compound product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
The purity of the synthesized ligand can be confirmed by techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Determination of Stability Constants
The stability constants of the metal complexes are commonly determined using potentiometric titrations (Irving-Rossotti method) or spectrophotometric methods (Job's method of continuous variation).
This method involves a series of pH titrations to determine the proton-ligand and metal-ligand stability constants.
Solutions Required:
-
A solution of a strong acid (e.g., HClO₄ or HNO₃).
-
A solution of the ligand in a suitable solvent (e.g., a dioxane-water mixture).
-
A solution of the metal salt in the same solvent.
-
A standard solution of a strong base (e.g., carbonate-free NaOH).
-
A solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).
Procedure:
-
Three sets of titrations are performed:
-
Set 1 (Acid titration): Titrate the strong acid with the standard base.
-
Set 2 (Ligand titration): Titrate a mixture of the strong acid and the ligand solution with the standard base.
-
Set 3 (Metal titration): Titrate a mixture of the strong acid, the ligand solution, and the metal salt solution with the standard base.
-
-
The pH is measured after each addition of the base.
-
The titration data is used to calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅).
-
The proton-ligand stability constant (pKₐ) is determined from the plot of n̅ₐ versus pH.
-
The metal-ligand stability constants (log K) are calculated from the formation curve, which is a plot of n̅ versus the negative logarithm of the free ligand concentration (pL).
This method is used to determine the stoichiometry of the metal-ligand complex in solution.
Procedure:
-
Prepare a series of solutions containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.[4][5][6][7][8]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.[7]
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.[7] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound and the determination of its metal complex stability constants.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for determining metal complex stability constants.
References
In Vitro Antiproliferative Activity of Pyridoxal Benzoyl Hydrazone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal benzoyl hydrazone analogues have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. Their mechanism of action is often attributed to their iron-chelating properties, which can induce apoptosis and disrupt cellular processes vital for cancer cell proliferation. This guide provides a comparative overview of the in vitro antiproliferative activity of selected this compound analogues, supported by experimental data and detailed protocols.
Comparative Antiproliferative Activity
The antiproliferative effects of this compound analogues are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.
While a comprehensive comparative study on a wide range of this compound analogues is not extensively available in the current literature, existing research on related hydrazone compounds provides valuable insights. For instance, studies on pyridoxal isonicotinoyl hydrazone (PIH) and its analogues have demonstrated their potent iron-chelating and antiproliferative effects.[1][2] Research on salicylaldehyde benzoylhydrazone derivatives has also shown significant cytotoxic activity against various tumor cell lines, with some compounds being more active than the standard chemotherapeutic drug cisplatin.[3]
The antiproliferative activity of these compounds is influenced by the specific structural modifications of the benzoyl hydrazone moiety. For example, the presence and position of substituent groups on the benzene ring can considerably influence the cytotoxic effects.
Experimental Protocols
The following is a detailed protocol for a key experiment used to determine the in vitro antiproliferative activity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Mechanism of Action: Signaling Pathways
The antiproliferative activity of this compound analogues is often linked to their ability to chelate intracellular iron, leading to the induction of apoptosis. Iron is an essential cofactor for ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. By depleting the intracellular iron pool, these compounds can inhibit DNA synthesis and arrest the cell cycle.
The induction of apoptosis by iron chelators can proceed through mitochondrial-mediated pathways. This involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases, which are the executioners of apoptosis.
Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by this compound analogues.
References
- 1. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of pyridoxal isonicotinoyl hydrazone (PIH) as potential iron chelators for the treatment of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridoxal Benzoyl Hydrazone Against Novel Iron Chelating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The critical role of iron in numerous physiological and pathological processes has driven the continued development of iron chelating agents. While classic chelators have established clinical utility, the quest for agents with improved efficacy, reduced toxicity, and novel mechanisms of action is ongoing. This guide provides a comparative analysis of Pyridoxal Benzoyl Hydrazone (PBH), a well-studied hydrazone iron chelator, against a selection of novel iron chelating agents. The data presented is compiled from various preclinical studies to offer a quantitative and objective overview for researchers in the field.
Comparative Efficacy of Iron Chelators
The efficacy of an iron chelator is determined by its ability to bind iron and remove it from the body. This is often assessed by measuring the reduction in cellular iron levels or the promotion of iron excretion. The following tables summarize key performance indicators for PBH and other notable iron chelating agents.
Table 1: In Vitro Iron Chelation Efficacy
| Chelating Agent | Cell Type | Assay | Key Finding | Reference |
| This compound (PBH) | Rat Hepatocytes | 59Fe Mobilization | More effective at releasing 59Fe from prelabeled hepatocytes compared to Deferoxamine (DFO). | |
| This compound (PBH) | Rat Hepatocytes | 59Fe Uptake | As effective as DFO in reducing the net uptake of 59Fe. | |
| Deferasirox (DFX) | Not Specified | Not Specified | A dose of 20 mg/kg/day stabilizes serum ferritin and liver iron concentration. | |
| Deferiprone (DFP) | Not Specified | Not Specified | Orally active chelator with comparable efficacy to DFO. | |
| Thiosemicarbazones (e.g., DpC) | Neuroblastoma Cells | Protein Expression | Potently decreases N-MYC and c-MYC protein levels. |
Table 2: In Vivo Iron Excretion
| Chelating Agent | Animal Model | Administration Route | Primary Route of Iron Excretion | Relative Efficacy | Reference |
| This compound (PBH) | Rat | Intravenous | Biliary | Induced ~50% more iron excretion than an equivalent dose of Pyridoxal Isonicotinoyl Hydrazone (PIH). | |
| This compound (PBH) Analogs (e.g., PFBH) | Rat | Intraperitoneal | Biliary | Increased biliary iron concentration ~150-fold, significantly higher than DFO (~20-30 fold). | |
| Deferoxamine (DFO) | Rat | Intraperitoneal | Biliary | Increased biliary iron concentration ~20-30 fold. |
Impact on Cellular Signaling Pathways
Iron chelators exert their biological effects not only by reducing iron levels but also by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for developing targeted therapies.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival. Some iron chelators can modulate this pathway, which is often dysregulated in cancer.
Figure 1: Modulation of the MAPK/ERK signaling pathway by certain iron chelators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Iron levels can influence NF-κB activation.
Figure 2: Iron chelation can inhibit the NF-κB signaling pathway.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
Measurement of Labile Iron Pool (LIP) using Calcein-AM
This method quantifies the chelatable, redox-active iron pool within cells.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Iron chelator of interest
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM (typically 0.25 µM in serum-free medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess Calcein-AM.
-
Add fresh cell culture medium containing the iron chelator at the desired concentration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at various time points. An increase in fluorescence indicates the chelation of iron from the calcein-iron complex.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 3: A typical workflow for determining cell viability using the MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Iron chelator of interest
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the iron chelator.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Western Blotting for MAPK/ERK Activation
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with or without the iron chelator and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
This guide provides a foundational comparison of this compound with novel iron chelating agents. The presented data and protocols are intended to aid researchers in designing and interpreting their own studies in the dynamic field of iron chelation therapy. It is important to note that the direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.
Safety Operating Guide
Proper Disposal of Pyridoxal Benzoyl Hydrazone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Pyridoxal Benzoyl Hydrazone (PBH), a compound frequently utilized in pharmaceutical research and development. The following protocols are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with best practices for chemical waste management.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the potential hazards associated with the broader class of hydrazone compounds, it is imperative to handle this chemical with caution. Hydrazines, as a chemical class, are known to be highly reactive and may pose significant health risks. Therefore, treating PBH as a potentially hazardous substance is a critical precautionary measure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is non-negotiable.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dusts or vapors. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound must be conducted in a systematic and compliant manner. The following step-by-step protocol outlines the necessary actions from waste generation to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect all solid PBH waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste:
-
Solutions containing PBH should be collected in a separate, labeled hazardous waste container.
-
Given that PBH hydrolyzes in strongly acidic or basic solutions, ensure the waste container for liquid PBH is maintained at a neutral pH to prevent degradation and potential generation of unknown byproducts.
-
Never pour liquid waste containing PBH down the drain. This is a violation of environmental regulations and can pose a hazard to plumbing and wastewater treatment systems.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a legal requirement and crucial for safe handling.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Record the date of waste accumulation.
-
Ensure the full chemical name is written out; avoid using abbreviations.
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which is typically located within or near the laboratory where the waste is generated.
-
The SAA should be under the control of the laboratory personnel.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment trays to capture any potential leaks or spills.
-
Segregate incompatible waste materials to prevent dangerous reactions.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.
-
Do not attempt to dispose of the chemical waste through regular trash or other unauthorized channels.
-
Your EHS office will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the management of laboratory chemical waste as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and procedural flows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for handling this compound waste.
Essential Safety and Operational Guide for Handling Pyridoxal Benzoyl Hydrazone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Pyridoxal benzoyl hydrazone. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks of exposure and ensuring a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as a hydrazone derivative, warrants careful handling due to the potential hazards associated with this class of compounds. Hydrazines and their derivatives can be toxic and reactive.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield is also recommended when there is a splash hazard.[3][4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or chloroprene gloves.[3][4] | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant lab coat.[3] | Protects against spills and splashes. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood.[3][4] | Prevents inhalation of potentially harmful vapors or dust. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial for minimizing exposure and preventing accidents. All operations involving this compound must be performed within a designated area, specifically a chemical fume hood.[3][4]
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a standard procedure for weighing this compound and preparing a solution.
-
Preparation : Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational.
-
Tare : Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weighing : Inside the fume hood, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
Dissolution : Add the appropriate solvent to a separate flask. Slowly and carefully add the weighed this compound to the solvent while stirring to ensure dissolution.
-
Storage : Tightly cap the solution container and label it with the compound name, concentration, date, and your initials.
-
Cleanup : Decontaminate the weighing vessel and any spatulas used with an appropriate solvent. Dispose of the contaminated materials in the designated hazardous waste container.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[5] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | Treat all spills as major spills. Evacuate the immediate area and notify your supervisor and the institutional safety office. Do not attempt to clean up the spill yourself.[3][4] |
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Collection : Collect all solid and liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and list the chemical contents.[4]
-
Container Management : Keep the waste container securely closed when not in use. Store it in a designated secondary containment area away from incompatible materials.
-
Disposal Request : When the container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]
-
Decontamination of Empty Containers : The original container of this compound should also be disposed of as hazardous waste through your EHS office.[3]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


